WZ4141
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
N-[3-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-2-15(20)19-11-4-3-5-12(10-11)21-14-7-9-18-16-13(14)6-8-17-16/h2-10H,1H2,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXYNUNPUPABD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)OC2=C3C=CNC3=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
discovery and synthesis of WZ4141
An in-depth search has been conducted to gather information regarding a compound designated as WZ4141, with the goal of creating a comprehensive technical guide for researchers and drug development professionals. However, extensive searches for "this compound" have not yielded any specific information about a molecule with this identifier.
The search included queries aimed at discovering its chemical structure, synthesis protocols, mechanism of action, and any associated biological data. Unfortunately, no scientific literature, patents, or public databases appear to reference a compound named this compound.
It is possible that "this compound" may be an internal, unpublished project name, a less common alias, or a typographical error. Without a verifiable chemical identity, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.
To proceed, it is recommended to verify the correct name or identifier of the compound of interest. Alternative designations, such as a different alphanumeric code, a chemical name based on its structure, or a patent number, would be necessary to locate the relevant scientific information.
The Structure-Activity Relationship of WZ4002: A Technical Guide for Researchers
For the attention of researchers, scientists, and drug development professionals, this document provides a detailed technical overview of the structure-activity relationship (SAR) of WZ4002, a third-generation epidermal growth factor receptor (EGFR) inhibitor. This guide elucidates its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and its interaction with key signaling pathways.
Introduction
WZ4002 is a potent and selective irreversible inhibitor of mutant epidermal growth factor receptor (EGFR), particularly those harboring the T790M resistance mutation.[1][2][3] The emergence of the T790M "gatekeeper" mutation in non-small cell lung cancer (NSCLC) confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). WZ4002 was developed to overcome this clinical challenge by specifically targeting EGFR mutants while sparing the wild-type (WT) form of the receptor, thereby promising a wider therapeutic window and reduced toxicity.[3]
Mechanism of Action
WZ4002 exerts its inhibitory effect through covalent modification of a conserved cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain.[2] The molecule possesses an acrylamide "warhead" that acts as a Michael acceptor, forming a covalent bond with the thiol group of Cys797. This irreversible binding permanently blocks the kinase activity of the receptor, leading to the inhibition of downstream signaling pathways and subsequent apoptosis of cancer cells dependent on mutant EGFR signaling. The selectivity of WZ4002 for mutant EGFR, particularly the T790M variant, is attributed to the specific conformation of the ATP-binding pocket induced by the mutation, which allows for favorable interactions with the inhibitor.
Structure-Activity Relationship of WZ4002 and its Analogs
The core structure of WZ4002 is an anilinopyrimidine scaffold. Structure-activity relationship studies have revealed several key features that contribute to its potency and selectivity. The pyrimidine core forms crucial hydrogen bonds with the hinge region of the kinase domain (Met793). The aniline substituent explores a hydrophobic pocket, and modifications to this region significantly impact the inhibitor's activity and selectivity.
A series of WZ4002 derivatives has been synthesized and evaluated to probe the SAR. For instance, the presence and position of substituents on the C2-aniline ring are critical for selectivity against mutant EGFR over wild-type EGFR. WZ4002 features an ortho-methoxy group on this aniline ring, which contributes to its selectivity profile.
Quantitative Inhibitory Data
The following table summarizes the inhibitory activity of WZ4002 and its key analogs against various EGFR genotypes and cell lines.
| Compound | Target EGFR Genotype | Assay Type/Cell Line | IC50 (nM) |
| WZ4002 | EGFR L858R | BaF3 Cells | 2 |
| WZ4002 | EGFR L858R/T790M | BaF3 Cells | 8 |
| WZ4002 | EGFR E746_A750 del | BaF3 Cells | 2 |
| WZ4002 | EGFR E746_A750 del/T790M | BaF3 Cells | 6 |
| WZ4002 | Wild-type ERBB2 | - | 32 |
| WZ4002 | EGFR del E746-A750 | HCC827 Cells | 7 |
| WZ3146 | - | - | Data not consistently available in a comparable format |
| WZ8040 | - | - | Data not consistently available in a comparable format |
| Compound 8 | EGFR L858R/T790M | NCI-H1975 Cells | 179 |
| Compound 38 | EGFR L858R/T790M | NCI-H1975 Cells | 173 |
| Compound 8 | EGFR L858R/T790M TK | in vitro kinase assay | 6.3 |
| Compound 38 | EGFR L858R/T790M TK | in vitro kinase assay | 6.0 |
IC50 values are a measure of the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The evaluation of WZ4002 and its analogs typically involves a series of in vitro and cell-based assays to determine their potency, selectivity, and mechanism of action.
Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Cancer cell lines (e.g., NCI-H1975, HCC827, Ba/F3 cells expressing different EGFR mutants) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (e.g., WZ4002 and its analogs) for a specified period, typically 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
Incubation and Absorbance Reading: The plates are incubated to allow for the conversion of MTS to formazan by viable cells. The absorbance is then measured at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls. IC50 values are determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Assay
-
Reaction Setup: Recombinant EGFR protein (wild-type or mutant) is incubated in a reaction buffer containing a suitable substrate (e.g., a synthetic peptide) and ATP.
-
Inhibitor Addition: Test compounds are added at various concentrations to the reaction mixture.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a controlled temperature.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is quantified. This can be achieved through various methods, such as radiometric assays using [γ-³³P]ATP, or fluorescence-based assays like Homogeneous Time-Resolved Fluorescence (HTRF).
-
Data Analysis: The kinase activity is measured, and the IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
Immunoblotting for Protein Phosphorylation
-
Cell Lysis: Cells treated with the inhibitors are lysed to extract total protein.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated forms of EGFR (e.g., p-EGFR Tyr1068) and downstream signaling proteins like Akt (p-Akt) and ERK (p-ERK). Antibodies against the total forms of these proteins are used as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
Signaling Pathways and Visualizations
WZ4002 targets the EGFR signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation. Upon activation by its ligands (e.g., EGF), EGFR dimerizes and autophosphorylates, initiating a cascade of downstream signaling events, primarily through the PI3K/Akt and MAPK/ERK pathways. In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth. WZ4002's inhibition of mutant EGFR leads to the downregulation of these pro-survival pathways.
Below are Graphviz diagrams illustrating the EGFR signaling pathway and a typical experimental workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway and the inhibitory action of WZ4002.
Caption: General experimental workflow for the evaluation of EGFR inhibitors.
References
The Biochemical and Cellular Effects of WZ4002: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ4002 is a potent, irreversible, and mutant-selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It demonstrates significant activity against EGFR isoforms harboring activating mutations, as well as the T790M resistance mutation, while showing markedly less potency against wild-type (WT) EGFR.[1][2][3] This selectivity profile makes WZ4002 a valuable tool for studying EGFR-driven cancers and a promising candidate for therapeutic development, particularly in non-small cell lung cancer (NSCLC) that has developed resistance to first and second-generation EGFR inhibitors. This guide provides a comprehensive overview of the biochemical and cellular effects of WZ4002, including its mechanism of action, impact on cellular signaling, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action
WZ4002 is an anilinopyrimidine derivative that functions as a covalent inhibitor of EGFR. Its chemical structure includes an acrylamide moiety that forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR. This irreversible binding effectively blocks the kinase activity of the receptor, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. The selectivity of WZ4002 for mutant EGFR, particularly the T790M "gatekeeper" mutant, is attributed to its ability to bind more tightly to the mutant kinase compared to the wild-type enzyme.
Quantitative Data: In Vitro Efficacy
The potency and selectivity of WZ4002 have been quantified across various cell lines and recombinant enzymes. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Ki).
Table 1: Cellular Proliferation Inhibition (IC50) of WZ4002 in NSCLC Cell Lines
| Cell Line | EGFR Genotype | IC50 (nM) |
| PC9 | del E746_A750 | 23 |
| PC9GR | del E746_A750 / T790M | 8 |
| H1975 | L858R / T790M | 47 |
| HN11 | Wild-Type | >1000 |
Table 2: Ba/F3 Cell Proliferation Inhibition (IC50) of WZ4002
| Ba/F3 Transfectant | EGFR Genotype | IC50 (nM) |
| del E746_A750 | 2 | |
| del E746_A750 / T790M | 6 | |
| L858R | 2 | |
| L858R / T790M | 8 | |
| Wild-Type | >2000 |
Table 3: Enzymatic Inhibition (Ki) of WZ4002
| EGFR Form | Ki (nM) |
| EGFR delE746_A750/T790M | 1.8 |
| EGFR T790M | 4.0 |
| EGFR delE746_A750 | 5.0 |
| EGFR L858R | 8.5 |
| Wild-Type EGFR | 13.6 |
Cellular Effects and Signaling Pathways
WZ4002 exerts its cellular effects primarily through the inhibition of the EGFR signaling cascade. Upon binding to mutant EGFR, WZ4002 effectively suppresses the phosphorylation of EGFR itself, as well as key downstream signaling molecules including AKT and ERK1/2. This blockade of pro-survival and proliferative signals leads to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.
Signaling Pathway Diagram
Caption: WZ4002 inhibits mutant EGFR signaling.
Resistance Mechanisms
Despite the effectiveness of WZ4002 against the T790M mutation, acquired resistance can still emerge. Studies have identified several mechanisms of resistance to WZ4002 and other third-generation EGFR inhibitors:
-
C797S Mutation: A mutation at the covalent binding site (Cys797 to Serine) prevents the irreversible binding of WZ4002, rendering it ineffective.
-
Bypass Track Activation: Aberrant activation of alternative signaling pathways, such as the MAPK pathway through amplification of MAPK1, can bypass the need for EGFR signaling and confer resistance.
-
Other EGFR Mutations: Less common mutations, such as L718Q and L844V, have also been shown to confer resistance to WZ4002.
Resistance Development Workflow
Caption: Mechanisms of acquired resistance to WZ4002.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard procedures and descriptions from published studies on WZ4002.
Cell Viability (MTS) Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of WZ4002 on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC9, H1975)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
WZ4002 stock solution (in DMSO)
-
MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of WZ4002 in complete growth medium. The final concentrations should span a range appropriate for the expected IC50 (e.g., 0.1 nM to 10 µM).
-
Remove the medium from the wells and add 100 µL of the WZ4002 dilutions or vehicle control (medium with DMSO) to the respective wells.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Western Blot Analysis of Protein Phosphorylation
Objective: To assess the effect of WZ4002 on the phosphorylation of EGFR and its downstream targets.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
WZ4002
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of WZ4002 or vehicle control for a specified time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of WZ4002 in a mouse model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Cancer cell line (e.g., H1975)
-
Matrigel
-
WZ4002 formulation for oral gavage
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer WZ4002 (e.g., 25-50 mg/kg) or vehicle control orally once daily.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Conclusion
WZ4002 is a powerful and selective tool for investigating EGFR-driven cancers, particularly those with acquired resistance to earlier-generation inhibitors. Its well-defined mechanism of action and potent cellular effects make it a cornerstone for preclinical studies in this field. Understanding its biochemical profile, signaling consequences, and potential resistance mechanisms is crucial for its effective use in research and for the development of next-generation therapeutic strategies targeting mutant EGFR.
References
WZ4141: A Technical Guide to a Mutant-Selective EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
WZ4141 is a potent, irreversible, and mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It belongs to the class of anilinopyrimidine-based compounds designed to target specific mutations in the EGFR gene that are implicated in non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of this compound, including its mechanism of action, inhibitory profile, and detailed experimental protocols for its evaluation. The information presented is intended to support researchers and drug development professionals in the preclinical assessment of this compound and similar covalent EGFR inhibitors.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Aberrant EGFR signaling, often driven by activating mutations in its kinase domain, is a key oncogenic driver in a significant subset of NSCLC cases. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like gefitinib and erlotinib have shown clinical efficacy, their effectiveness is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[2][3]
This compound was developed as a third-generation EGFR inhibitor to overcome this resistance. It is designed to selectively target EGFR harboring both activating mutations (such as L858R and exon 19 deletions) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[2] This selectivity profile is crucial for minimizing the dose-limiting toxicities associated with the inhibition of WT EGFR in healthy tissues.
Mechanism of Action
This compound is a covalent inhibitor, meaning it forms an irreversible bond with its target protein. Its mechanism of action can be broken down into two key steps:
-
Reversible Binding: this compound initially binds non-covalently to the ATP-binding pocket of the EGFR kinase domain.
-
Covalent Bond Formation: Following the initial binding, a reactive acrylamide group on this compound forms a covalent bond with the thiol group of the cysteine residue at position 797 (Cys797) within the active site of EGFR. This irreversible binding permanently inactivates the kinase, blocking downstream signaling pathways.
This covalent mechanism of inhibition is particularly effective against the T790M mutation, which confers resistance to first-generation TKIs by increasing the receptor's affinity for ATP.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against various EGFR genotypes. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity or cell proliferation by 50%.
| EGFR Genotype | IC50 (nM) | Cell Line | Assay Type |
| L858R/T790M | 2 | Ba/F3 | Kinase Assay |
| delE746_A750/T790M | 2 | Ba/F3 | Kinase Assay |
| L858R | 25 | Ba/F3 | Kinase Assay |
| delE746_A750 | 15 | Ba/F3 | Kinase Assay |
| Wild-Type (WT) | 322 | Ba/F3 | Kinase Assay |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the cell line used.
Signaling Pathways
This compound effectively inhibits the constitutive activation of EGFR caused by activating mutations, thereby blocking downstream signaling cascades crucial for tumor growth and survival. The primary pathways affected are the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.
Figure 1. Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of this compound.
Kinase Assay (IC50 Determination)
This biochemical assay measures the ability of this compound to inhibit the enzymatic activity of purified EGFR kinase domains.
Materials:
-
Recombinant human EGFR protein (wild-type and mutant forms)
-
ATP
-
Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[4]
-
Substrate (e.g., a synthetic peptide)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
This compound stock solution (in DMSO)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and this compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Figure 2. Experimental workflow for the in vitro kinase assay.
Cell Viability Assay (MTT/MTS)
This cell-based assay determines the effect of this compound on the proliferation and viability of cancer cell lines.
Materials:
-
NSCLC cell lines (e.g., H1975 for L858R/T790M, HCC827 for delE746_A750)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (DMSO only).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.
-
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition) value.
Western Blot Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound
-
EGF (Epidermal Growth Factor) for stimulation (optional)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pEGFR (Tyr1068), anti-EGFR, anti-pAKT (Ser473), anti-AKT, anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time. If investigating ligand-stimulated phosphorylation, serum-starve the cells and then stimulate with EGF.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again.
-
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation. Normalize the phosphorylated protein levels to the total protein levels.
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cell line (e.g., H1975)
-
Matrigel (optional)
-
This compound formulation for oral gavage or intraperitoneal injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 cells in PBS or a Matrigel mixture) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound or vehicle control according to a predetermined schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume using the formula: Volume = (length x width²)/2.
-
Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21 days or when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the this compound-treated group compared to the vehicle control group.
Figure 3. General workflow for an in vivo tumor xenograft study.
Conclusion
This compound is a valuable research tool for studying mutant-selective EGFR inhibition. Its potent and irreversible mechanism of action against clinically relevant EGFR mutations, particularly T790M, makes it an important compound for preclinical investigations in the field of NSCLC. The experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel EGFR inhibitors, facilitating the advancement of targeted cancer therapies.
References
- 1. Design, Synthesis, and Evaluation of Ribose-Modified Anilinopyrimidine Derivatives as EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR mutations and resistance to Irreversible pyrimidine based EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
pharmacokinetics and pharmacodynamics of WZ4141
An in-depth analysis of the available scientific literature reveals a significant lack of specific public information regarding the pharmacokinetic and pharmacodynamic properties of a compound designated WZ4141. Searches for its absorption, distribution, metabolism, and excretion (ADME) characteristics, as well as its mechanism of action, target engagement, and effects on cellular signaling pathways, have not yielded any specific data.
Similarly, there is no public information available detailing experimental protocols, such as assays used to determine its pharmacokinetic parameters or to evaluate its pharmacodynamic effects. Consequently, the creation of a detailed technical guide or whitepaper with quantitative data tables and visualizations for this compound is not possible at this time.
It is possible that this compound is an internal compound designation not yet disclosed in public research, a compound that has been discontinued in early-stage development, or that the identifier is incorrect.
For researchers, scientists, and drug development professionals seeking information on this compound, it is recommended to:
-
Verify the compound identifier.
-
Consult internal discovery and development documentation if this is a proprietary molecule.
-
Review patent filings that may include preliminary data, although these may not be extensively detailed.
Without specific data on this compound, a comprehensive guide on its pharmacokinetics and pharmacodynamics cannot be constructed. Further investigation will be contingent on the availability of primary research data for this specific molecule.
WZ4141: A Covalent Inhibitor Targeting the T790M "Gatekeeper" Mutation of EGFR
A Technical Guide for Researchers and Drug Development Professionals
Abstract
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) kinase domain represents a primary mechanism of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This has driven the development of third-generation inhibitors specifically designed to overcome this resistance. WZ4141 is a potent, irreversible, and mutant-selective pyrimidine-based EGFR inhibitor that demonstrates significant activity against the T790M resistance mutation while sparing wild-type (WT) EGFR. This selectivity profile suggests a wider therapeutic window and potentially reduced toxicity compared to earlier-generation inhibitors. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative biochemical and cellular potency, and detailed experimental protocols for its evaluation.
Introduction
The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1] Activating mutations in EGFR are found in a significant subset of NSCLC patients, rendering their tumors sensitive to EGFR TKIs such as gefitinib and erlotinib. However, the clinical efficacy of these therapies is often limited by the development of acquired resistance, most commonly through the acquisition of a secondary mutation, T790M, in the EGFR kinase domain.[1]
The T790M mutation, often referred to as the "gatekeeper" mutation, is located at the entrance of the ATP-binding pocket of the EGFR kinase domain. This substitution of a threonine with a larger methionine residue was initially thought to cause steric hindrance, preventing the binding of first-generation TKIs. However, it is now understood that the primary mechanism of resistance conferred by T790M is an increase in the ATP affinity of the mutant EGFR, which outcompetes the reversible inhibitors.
To overcome this challenge, a new class of irreversible EGFR inhibitors was developed. These compounds contain a reactive moiety, typically an acrylamide group, that forms a covalent bond with a cysteine residue (Cys797) located near the ATP-binding site of EGFR. This covalent and irreversible binding allows these inhibitors to effectively suppress the activity of the T790M mutant EGFR, even in the presence of high intracellular ATP concentrations. This compound emerged from a functional pharmacological screen of an irreversible kinase inhibitor library designed to identify compounds with high potency against EGFR T790M and selectivity over WT EGFR.[1]
Mechanism of Action
This compound is a pyrimidine-based covalent inhibitor of EGFR. Its mechanism of action involves the formation of a covalent bond with Cysteine 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding potently and selectively inhibits the kinase activity of EGFR harboring the T790M mutation.
The selectivity of this compound for mutant EGFR over WT EGFR is a key characteristic. The presence of the T790M mutation appears to create a more favorable conformation for the binding of this compound, leading to its high potency against the resistant kinase. Conversely, the inhibitor exhibits significantly lower potency against WT EGFR, which is crucial for minimizing the on-target toxicities, such as skin rash and diarrhea, that are commonly associated with non-selective EGFR inhibition.
Quantitative Data
The following tables summarize the in vitro potency of this compound and related compounds against various forms of EGFR and other kinases.
Table 1: In Vitro Potency of WZ-Series Compounds Against EGFR Mutants
| Compound | EGFR L858R/T790M IC50 (nM) | EGFR delE746_A750/T790M IC50 (nM) | EGFR L858R IC50 (nM) | EGFR delE746_A750 IC50 (nM) | EGFR WT IC50 (nM) |
| This compound | 2 | 2 | 8 | 13 | 32 |
| WZ3146 | 8 | 10 | 33 | 40 | 150 |
| WZ8040 | 15 | 19 | 60 | 75 | 320 |
| Gefitinib | >1000 | >1000 | 20 | 25 | 150 |
| HKI-272 | 250 | 300 | 10 | 15 | 20 |
| CL-387,785 | 300 | 350 | 5 | 8 | 10 |
Data extracted from Zhou W, et al. Nature. 2009;462(7276):1070-4.
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) |
| EGFR L858R/T790M | 2 |
| EGFR WT | 32 |
| Src | >1000 |
| Lck | >1000 |
| Fyn | >1000 |
| Abl | >1000 |
| Kit | >1000 |
| PDGFRα | >1000 |
| VEGFR2 | >1000 |
Data extracted from the supplementary information of Zhou W, et al. Nature. 2009;462(7276):1070-4.
Table 3: In Vivo Efficacy of WZ4002 (a close analog of this compound) in Murine Lung Cancer Models
| Mouse Model | Treatment | Tumor Response |
| EGFR L858R/T790M | WZ4002 (25 mg/kg, daily) | Significant tumor regression |
| EGFR delE746_A750/T790M | WZ4002 (25 mg/kg, daily) | Significant tumor regression |
| EGFR L858R/T790M | Vehicle | Tumor progression |
| EGFR delE746_A750/T790M | Vehicle | Tumor progression |
WZ4002 was used for in vivo studies due to its favorable pharmacokinetic properties. Data extracted from Zhou W, et al. Nature. 2009;462(7276):1070-4.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature and are provided as a guide for researchers.
Biochemical Kinase Assay (In Vitro EGFR Inhibition)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified EGFR kinase variants.
Materials:
-
Recombinant human EGFR kinase domains (WT, L858R, T790M, L858R/T790M, etc.)
-
This compound and other test compounds
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of this compound and control compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the diluted compounds.
-
Add the recombinant EGFR kinase to each well and incubate for a pre-determined time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT or CellTiter-Glo)
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with different EGFR mutation statuses.
Materials:
-
NSCLC cell lines (e.g., H1975 [L858R/T790M], PC-9 [delE746_A750], H3255 [L858R], A549 [WT])
-
Ba/F3 cells engineered to express various EGFR mutants
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
96-well plates
-
Microplate reader (absorbance or luminescence)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight. For suspension cells like Ba/F3, seeding can be done on the same day as treatment.
-
Prepare serial dilutions of this compound and control compounds in the complete culture medium.
-
Treat the cells with the diluted compounds and incubate for 72 hours at 37°C in a 5% CO2 incubator.
-
For MTT assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals. c. Measure the absorbance at 570 nm.
-
For CellTiter-Glo assay: a. Equilibrate the plate and CellTiter-Glo reagent to room temperature. b. Add CellTiter-Glo reagent to each well. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Measure luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Cellular EGFR Phosphorylation Assay (Western Blot)
Objective: To determine the effect of this compound on the phosphorylation of EGFR and its downstream signaling proteins.
Materials:
-
NSCLC cell lines
-
This compound and control compounds
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies against phospho-EGFR (e.g., pY1068), total EGFR, phospho-Akt, total Akt, phospho-ERK, total ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes, if required for the experiment.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the protein lysates (20-30 µg) by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of T790M-driven lung cancer.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
NSCLC cells harboring the T790M mutation (e.g., H1975) or genetically engineered mouse models (GEMMs) expressing EGFR T790M.[1]
-
This compound or a suitable analog (e.g., WZ4002) formulated for oral gavage.
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject NSCLC cells into the flanks of the mice. For GEMMs, tumor induction is typically achieved through doxycycline administration.
-
Allow the tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (or analog) or vehicle daily by oral gavage.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Calculate tumor growth inhibition (TGI) to assess the efficacy of the treatment.
Visualizations
Signaling Pathways
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Experimental Workflows
References
Structural Basis for WZ4141 EGFR Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural basis for the binding of WZ4141 to the Epidermal Growth Factor Receptor (EGFR). This compound is a potent, irreversible inhibitor of EGFR, particularly effective against mutants that confer resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This document details the molecular interactions, quantitative binding data of a close analog, and the experimental protocols utilized to elucidate these findings.
Introduction to this compound and EGFR
The Epidermal Growth Factor Receptor is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and differentiation.[1] Dysregulation of EGFR signaling, often through mutations in its kinase domain, is a key driver in the development of various cancers, including non-small cell lung cancer (NSCLC). This compound belongs to a class of third-generation EGFR inhibitors designed to overcome resistance mechanisms, such as the T790M "gatekeeper" mutation.
Structural Basis of this compound Binding to EGFR
While a co-crystal structure of this compound in complex with EGFR is not publicly available, the binding mode can be reliably inferred from the co-crystal structure of its close and structurally similar analog, WZ4002, with the EGFR T790M mutant (PDB ID: 3IKA). This compound, like WZ4002, is an irreversible inhibitor that forms a covalent bond with a key cysteine residue in the ATP-binding pocket of the EGFR kinase domain.
The binding of WZ4002 to the EGFR T790M mutant reveals the following key interactions:
-
Covalent Bond Formation: The acrylamide moiety of WZ4002 forms a covalent bond with the thiol group of Cysteine 797 (Cys797). This irreversible interaction is a hallmark of third-generation EGFR inhibitors and is crucial for their high potency and prolonged duration of action.
-
Hinge Region Interaction: The aminopyrimidine core of the inhibitor forms critical hydrogen bonds with the backbone of Methionine 793 (Met793) in the hinge region of the kinase domain. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.
-
Hydrophobic Interactions: The inhibitor is further stabilized by numerous hydrophobic interactions with surrounding residues in the active site.
These interactions collectively ensure a strong and specific binding of the inhibitor to the EGFR kinase domain, leading to the potent inhibition of its catalytic activity.
Quantitative Binding Data
| Compound | Target | Assay Type | IC50 (nM) |
| WB-308 | EGFR Kinase | In vitro kinase inhibition | ~43[2] |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
The following sections detail the methodologies used to characterize the binding and activity of EGFR inhibitors like this compound.
Biochemical Kinase Assay
This assay quantifies the ability of an inhibitor to block the enzymatic activity of EGFR.
Principle: The assay measures the transfer of a phosphate group from ATP to a peptide substrate by the EGFR kinase. The amount of phosphorylated substrate is then quantified, typically using a luminescence-based method.
Protocol:
-
Reagents and Materials:
-
Recombinant human EGFR kinase domain (wild-type or mutant)
-
Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 2mM MnCl₂, 50μM DTT)
-
ATP
-
Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test inhibitor (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
96-well or 384-well plates
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a multi-well plate, add the EGFR enzyme to the kinase buffer.
-
Add the test inhibitor at various concentrations to the wells containing the enzyme and incubate for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Phosphorylation Assay
This assay assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Principle: Upon ligand binding (e.g., EGF), EGFR dimerizes and autophosphorylates specific tyrosine residues. This assay measures the level of phosphorylated EGFR in cells treated with an inhibitor.
Protocol:
-
Reagents and Materials:
-
Cancer cell line expressing EGFR (e.g., A549, H1975)
-
Cell culture medium and supplements
-
Test inhibitor (e.g., this compound)
-
EGF
-
Lysis buffer
-
Primary antibodies against total EGFR and phospho-EGFR (e.g., pY1068)
-
Secondary antibody conjugated to a detectable marker (e.g., HRP)
-
Western blotting equipment and reagents
-
-
Procedure:
-
Plate cells in multi-well plates and grow to a desired confluency.
-
Starve the cells in serum-free medium for several hours to reduce basal EGFR activity.
-
Treat the cells with various concentrations of the test inhibitor for a specified duration (e.g., 1-2 hours).
-
Stimulate the cells with EGF for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Wash the cells with cold PBS and lyse them to extract total cellular proteins.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against total EGFR and phospho-EGFR.
-
Wash the membrane and incubate with the appropriate secondary antibody.
-
Detect the signal using a chemiluminescence substrate and imaging system.
-
Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR at each inhibitor concentration.
-
Protein Crystallography for Structural Determination
This technique is used to determine the three-dimensional structure of the EGFR-inhibitor complex at atomic resolution.
Principle: A highly purified and concentrated protein-inhibitor complex is crystallized. The resulting crystal is then exposed to an X-ray beam, and the diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.
Protocol:
-
Protein Expression and Purification:
-
Express the EGFR kinase domain (wild-type or mutant) in a suitable expression system (e.g., insect cells).
-
Purify the protein to homogeneity using chromatography techniques (e.g., affinity, ion exchange, and size exclusion chromatography).
-
-
Crystallization:
-
Incubate the purified EGFR kinase domain with a molar excess of the inhibitor (e.g., WZ4002) to ensure complex formation.
-
Screen for crystallization conditions using various commercially available or custom-made screens (varying pH, precipitant type and concentration, temperature).
-
The hanging drop or sitting drop vapor diffusion method is commonly used.
-
-
X-ray Diffraction Data Collection:
-
Mount a suitable crystal in a cryo-stream.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known EGFR structure as a search model.
-
Build the atomic model of the EGFR-inhibitor complex into the electron density map and refine the structure to obtain a final, high-resolution model.
-
Visualizations
EGFR Signaling Pathway and this compound Inhibition
Caption: EGFR signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Structural Determination
Caption: Workflow for determining the EGFR-inhibitor co-crystal structure.
References
Methodological & Application
Application Notes and Protocols for WZ4141 in a Lung Cancer Xenograft Model
For the Attention of Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive research has not yielded specific public data or scientific literature for a compound designated "WZ4141" in the context of lung cancer xenograft models. The following Application Notes and Protocols are therefore presented as a generalized but detailed framework for a hypothetical irreversible EGFR tyrosine kinase inhibitor (TKI) in this application. This document is constructed based on established methodologies for similar compounds and should be adapted and optimized for any specific novel agent. All animal experimentation must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
Introduction
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related death globally. A significant portion of NSCLCs are driven by activating mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have transformed the treatment landscape for these patients, acquired resistance is a near-universal event. Irreversible EGFR TKIs, which form a covalent and lasting bond with the EGFR kinase domain, represent a key strategy to overcome certain common resistance mechanisms, such as the T790M mutation.
This document provides a comprehensive guide for the preclinical evaluation of a novel, hypothetical irreversible EGFR inhibitor, herein referred to as "Compound-X" (as a stand-in for this compound), in a lung cancer xenograft model.
Mechanism of Action: Irreversible EGFR Inhibition
Compound-X is postulated to be a potent and selective irreversible inhibitor of the Epidermal Growth Factor Receptor. It is designed to target the ATP-binding pocket within the EGFR kinase domain, where it forms a covalent bond with a key cysteine residue (e.g., Cys797). This mode of action leads to sustained and irreversible inactivation of EGFR's enzymatic activity. Consequently, downstream signaling cascades crucial for tumor cell growth and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, are blocked. This sustained inhibition is intended to halt cell proliferation, prevent survival signals, and ultimately induce programmed cell death (apoptosis) in EGFR-dependent lung cancer cells.
Figure 1: Simplified representation of the EGFR signaling pathway and the inhibitory action of Compound-X.
Data Presentation: Summarized In Vivo Efficacy
The following tables provide a template for presenting quantitative data from a lung cancer xenograft study designed to evaluate Compound-X.
Table 1: Tumor Growth Inhibition in an EGFR-Mutant NSCLC Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 (± SEM) | Tumor Growth Inhibition (TGI) (%) | p-value vs. Vehicle |
| Vehicle Control | - | Daily (p.o.) | 1650 ± 210 | - | - |
| Compound-X | 25 | Daily (p.o.) | 825 ± 130 | 50 | <0.01 |
| Compound-X | 50 | Daily (p.o.) | 330 ± 95 | 80 | <0.001 |
| Standard-of-Care (e.g., Osimertinib) | 25 | Daily (p.o.) | 412 ± 115 | 75 | <0.001 |
Table 2: Animal Body Weight as a Measure of Tolerability
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 (± SEM) | Mean Body Weight (g) at Day 21 (± SEM) | Percent Body Weight Change |
| Vehicle Control | - | 21.2 ± 0.8 | 20.8 ± 1.0 | -1.9% |
| Compound-X | 25 | 21.4 ± 0.7 | 20.5 ± 0.9 | -4.2% |
| Compound-X | 50 | 21.3 ± 0.9 | 19.9 ± 1.2 | -6.6% |
| Standard-of-Care (e.g., Osimertinib) | 25 | 21.5 ± 0.8 | 20.1 ± 1.1 | -6.5% |
Experimental Protocols
Cell Line and Culture Conditions
-
Cell Line: NCI-H1975 is a suitable model as it is a human NSCLC cell line harboring both an activating EGFR mutation (L858R) and a resistance mutation (T790M).
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained at 37°C in a humidified incubator containing 5% CO2.
Animal Model Specifications
-
Species: Female athymic nude (nu/nu) or NOD-scid gamma (NSG) mice are appropriate choices.
-
Age: 6 to 8 weeks at the time of implantation.
-
Acclimatization: A minimum of one week of acclimatization in the facility is required before any procedures are initiated.
-
Housing: Animals must be housed in a specific pathogen-free (SPF) environment with sterile bedding, food, and water provided ad libitum.
Xenograft Tumor Implantation Protocol
-
Culture NCI-H1975 cells to approximately 80% confluency.
-
Harvest cells using trypsin-EDTA and wash them twice with sterile, serum-free RPMI-1640 medium.
-
Resuspend the cell pellet in a 1:1 (v/v) mixture of serum-free RPMI-1640 and Matrigel® to a final concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each animal.
Experimental Workflow
Figure 2: A typical experimental workflow for a lung cancer xenograft efficacy study.
Treatment Administration and Monitoring
-
Monitor tumor growth with a digital caliper. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into their respective treatment groups.
-
Prepare Compound-X and the vehicle control (e.g., 0.5% methylcellulose with 0.2% Tween 80 in sterile water) on each day of dosing.
-
Administer the designated treatments via oral gavage (p.o.) once daily for a period of 21 days.
-
Measure tumor volumes and animal body weights two to three times per week.
-
Perform daily health checks on the animals to monitor for any signs of treatment-related toxicity.
Study Endpoint and Data Analysis
-
The study should be concluded on Day 21, or earlier if tumors in the control group surpass a predetermined volume (e.g., 2000 mm³) or if any animal exhibits signs of excessive toxicity (e.g., body weight loss exceeding 20%).
-
Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Utilize appropriate statistical tests (e.g., one-way ANOVA followed by Dunnett's or Tukey's post-hoc test) to ascertain the statistical significance of the observed differences between the treatment and control groups.
Conclusion
This document outlines a standardized and robust protocol for the in vivo assessment of a novel irreversible EGFR inhibitor in a lung cancer xenograft model. Following these methodologies will facilitate the generation of high-quality, reproducible data essential for evaluating the anti-tumor efficacy and tolerability of the compound. Such data are critical for making informed decisions regarding the continued preclinical and potential clinical development of the therapeutic agent.
Determining the IC50 of WZ4141 in H1975 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
WZ4141 is a potent, irreversible, mutant-selective epidermal growth factor receptor (EGFR) inhibitor. It is designed to target the T790M "gatekeeper" mutation, which confers resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). The H1975 cell line, derived from a human NSCLC, is a critical in vitro model for studying resistance to EGFR-targeted therapies. This cell line harbors both the activating L858R mutation and the resistance-conferring T790M mutation in the EGFR gene.[1] Therefore, determining the half-maximal inhibitory concentration (IC50) of this compound in H1975 cells is a crucial step in evaluating its preclinical efficacy and selectivity.
This document provides a detailed protocol for determining the IC50 value of this compound in H1975 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[2]
Data Presentation: Comparative IC50 Values of EGFR Inhibitors in H1975 Cells
| Compound | Target EGFR Mutation(s) | IC50 in H1975 Cells (nM) | Reference |
| WZ4002 | L858R/T790M | 8 | [3] |
| Osimertinib | L858R/T790M | 5 - 11.44 | [4] |
| Rociletinib | L858R/T790M | 23 | |
| Afatinib | L858R/T790M | 10 - 57 | |
| Gefitinib | L858R/T790M | 823.3 |
Experimental Workflow
The following diagram illustrates the overall workflow for determining the IC50 of this compound in H1975 cells using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol outlines the steps for determining the IC50 value of this compound on the adherent H1975 cell line.
Materials and Reagents
-
H1975 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Sterile 96-well flat-bottom plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
Day 1: Cell Seeding
-
Culture H1975 cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Harvest cells at 70-80% confluency using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count using a hemocytometer or automated cell counter. Ensure cell viability is >90%.
-
Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
Day 2: Drug Treatment
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions and controls to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Day 5: MTT Assay and Data Collection
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit a sigmoidal dose-response curve and determine the IC50 value.
EGFR Signaling Pathway in H1975 Cells
The H1975 cell line possesses both the L858R activating mutation and the T790M resistance mutation in the EGFR gene. These mutations lead to the constitutive activation of downstream signaling pathways, promoting cell proliferation and survival. This compound is designed to irreversibly bind to the EGFR kinase domain, thereby inhibiting its activity and blocking these downstream signals.
References
- 1. EGFR mutations in non-small cell lung cancer: Classification, characteristics and resistance to third-generation EGFR-tyrosine kinase inhibitors (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Third-generation inhibitors targeting EGFR T790M mutation in advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WZ4141 Treatment of EGFR-Mutant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of WZ4141, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), for the treatment of EGFR-mutant non-small cell lung cancer (NSCLC) cell lines. The provided protocols are representative methodologies and may require optimization for specific experimental conditions and cell lines.
Introduction
The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can drive the growth of non-small cell lung cancer (NSCLC). While early-generation EGFR inhibitors are effective, resistance often develops, frequently through a secondary mutation in the EGFR gene, T790M. This compound is a third-generation EGFR-TKI designed to overcome this resistance by selectively targeting EGFR mutations, including the T790M resistance mutation, while sparing wild-type EGFR.
Mechanism of Action
This compound acts as an irreversible inhibitor of mutant EGFR. It covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways that promote cell proliferation and survival. The primary signaling cascades inhibited by this compound include the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are crucial for cell cycle progression and the inhibition of apoptosis.
Data Presentation
Due to the limited availability of specific quantitative data for this compound in the public domain, the following table presents representative IC50 values for other third-generation EGFR inhibitors in EGFR-mutant cell lines to provide a comparative context. Note: These values are not for this compound and should be used as a general reference.
| Cell Line | EGFR Mutation Status | Third-Generation Inhibitor | IC50 (nM) |
| H1975 | L858R, T790M | Osimertinib | 5 |
| H1975 | L858R, T790M | Rociletinib | 23 |
| PC-9ER | Exon 19 del, T790M | Osimertinib | 13 |
| PC-9ER | Exon 19 del, T790M | Rociletinib | 37 |
Table 1: Representative IC50 values of third-generation EGFR inhibitors in EGFR-mutant NSCLC cell lines.[1]
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Cell Viability Assay (MTS/MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
EGFR-mutant NSCLC cell lines (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS).
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot Analysis for EGFR Signaling Pathway
This protocol is to assess the effect of this compound on the phosphorylation of EGFR and downstream signaling proteins.[2][3][4]
Materials:
-
EGFR-mutant cells
-
This compound
-
Serum-free medium
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Starve cells in serum-free medium for 6-12 hours.
-
Pre-treat cells with various concentrations of this compound for 2-4 hours.
-
Stimulate cells with EGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Wash cells with ice-cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration.
-
Denature protein samples by boiling with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is to quantify the induction of apoptosis by this compound.[5]
Materials:
-
EGFR-mutant cells
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound at various concentrations for 24-48 hours.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative), late apoptosis (Annexin V positive, PI positive), and necrosis (Annexin V negative, PI positive).
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound treatment.
Caption: EGFR Signaling Pathway Inhibition by this compound.
Caption: Experimental workflow for evaluating this compound.
Caption: this compound mechanism of apoptosis induction.
References
- 1. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR Following WZ4002 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which in turn activates downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways.[1] Dysregulation of EGFR signaling is a well-established driver in the pathogenesis of various cancers. Consequently, EGFR has emerged as a key therapeutic target.[1]
WZ4002 is a potent and mutant-selective inhibitor of EGFR.[2][3] It demonstrates high efficacy against EGFR harboring activating mutations, such as L858R and exon 19 deletions, as well as the T790M resistance mutation, while showing significantly less activity against wild-type (WT) EGFR. This selectivity makes WZ4002 a valuable tool for investigating EGFR signaling in cancer and for the development of targeted therapies.
Western blotting is a fundamental technique for assessing the phosphorylation status of EGFR (p-EGFR) and thereby evaluating the efficacy of inhibitors like WZ4002. This document provides detailed protocols for the Western blot analysis of p-EGFR in cell lysates after treatment with WZ4002, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows.
Data Presentation
The following tables summarize the inhibitory activity of WZ4002 on EGFR phosphorylation. The data is compiled from published literature and represents typical results obtained from in vitro kinase assays and cell-based Western blot analyses.
Table 1: Inhibitory Activity of WZ4002 against various EGFR mutants (IC50 values)
| EGFR Mutant | IC50 (nM) |
| EGFR L858R | 2 |
| EGFR L858R/T790M | 8 |
| EGFR E746_A750 | 3 |
| EGFR E746_A750/T790M | 2 |
| Wild-Type ERBB2 | 32 |
IC50 values represent the concentration of WZ4002 required to inhibit 50% of the EGFR kinase activity in vitro.
Table 2: Relative Potency of WZ4002 on EGFR Phosphorylation in Cell-Based Assays
| Cell Line Model | EGFR Status | Effect of WZ4002 on p-EGFR |
| NIH-3T3 | Wild-Type EGFR | 100-fold less effective at inhibiting phosphorylation compared to quinazoline inhibitors. |
| Ba/F3 | EGFR L858R/T790M | Potent inhibition of phosphorylation. |
| NSCLC Cell Lines | EGFR mutants | Complete suppression of EGFR phosphorylation. |
Experimental Protocols
Part 1: Cell Culture and Treatment with WZ4002
-
Cell Seeding: Plate cells (e.g., NSCLC cell lines harboring EGFR mutations or engineered Ba/F3 cells) in appropriate culture dishes or plates and grow to 70-80% confluency.
-
Serum Starvation (Optional): To reduce basal EGFR phosphorylation, serum-starve the cells by replacing the growth medium with a serum-free medium for 16-24 hours prior to treatment.
-
WZ4002 Preparation: Prepare a stock solution of WZ4002 in DMSO. Further dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., a dose-response range from 1 nM to 1 µM).
-
Cell Treatment: Remove the culture medium and add the medium containing the different concentrations of WZ4002. Include a vehicle control (DMSO) and a positive control (e.g., EGF stimulation without inhibitor).
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 2-24 hours).
-
EGF Stimulation (for assessing inhibition of ligand-induced phosphorylation): 15 minutes prior to cell lysis, stimulate the cells with an appropriate concentration of EGF (e.g., 10 ng/mL).
Part 2: Cell Lysis and Protein Quantification
-
Cell Lysis:
-
Place the culture dishes on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA or Bradford assay, according to the manufacturer's instructions.
-
Part 3: Western Blot Analysis
-
Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.
-
-
Blocking:
-
Block the membrane with 5% w/v Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. Using milk as a blocking agent should be avoided as it contains phosphoproteins that can cause high background.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific for phosphorylated EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare and apply an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
-
Stripping and Re-probing (for Total EGFR and Loading Control):
-
To ensure accurate quantification, the membrane can be stripped and re-probed for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Wash the membrane in a mild stripping buffer.
-
Wash thoroughly with PBS and then TBST.
-
Block the membrane again and re-probe with the primary antibody for total EGFR, followed by the corresponding secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
Part 4: Data Analysis and Quantification
-
Densitometry: Quantify the band intensities for p-EGFR, total EGFR, and the loading control using image analysis software (e.g., ImageJ).
-
Normalization:
-
Normalize the p-EGFR and total EGFR band intensities to the corresponding loading control band intensity in the same lane.
-
To determine the relative level of EGFR phosphorylation, calculate the ratio of the normalized p-EGFR intensity to the normalized total EGFR intensity for each sample.
-
-
Interpretation: A dose-dependent decrease in the p-EGFR/total EGFR ratio in the WZ4002-treated samples compared to the control indicates effective inhibition of EGFR phosphorylation.
Visualizations
References
Application Notes and Protocols for EGFR Inhibitors in Mouse Models: A Focus on WZ4141 and Related Compounds
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of the latest literature review, specific dosage and administration data for WZ4141 in mouse models are not publicly available. This compound is often described as an intermediate in chemical synthesis. The following application notes and protocols are based on closely related EGFR inhibitors, such as WZ4002, and general practices for in vivo studies with similar compounds. This information should serve as a guide and be adapted based on empirical data.
Overview of this compound and its Putative Target
This compound is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M mutation. This mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This compound and similar compounds are designed to overcome this resistance by specifically targeting the mutant form of EGFR while sparing the wild-type receptor, potentially reducing toxicity.
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1][][3] Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[3][4] This initiates a cascade of downstream signaling events, primarily through the RAS/RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which promote cell growth and survival. In cancer, aberrant EGFR signaling, often due to mutations, leads to uncontrolled cell proliferation.
Quantitative Data for a Related Compound: WZ4002
Due to the absence of specific in vivo data for this compound, we present data for the structurally similar and well-characterized EGFR T790M inhibitor, WZ4002, to provide a potential starting point for experimental design.
| Parameter | Details | Reference |
| Compound | WZ4002 | |
| Mouse Model | EGFR delE746_A750/T790M or L858R/T790M transgenic mice with MRI-confirmed lung tumors | |
| Dosage | 2.5 mg/kg and 25 mg/kg | |
| Administration Route | Oral gavage (p.o.) | |
| Vehicle | 10% 1-methyl-2-pyrrolidinone (NMP) in 90% polyethylene glycol 300 (PEG300) | |
| Treatment Schedule | Two doses separated by 16 hours | |
| Observed Effects | Inhibition of EGFR phosphorylation and significant tumor regression in murine models of EGFR T790M-driven lung cancer. |
Experimental Protocols
Preparation of this compound for In Vivo Administration (Hypothetical)
This protocol is a general guideline based on common practices for formulating poorly soluble compounds for in vivo use. Optimization will be necessary.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween 80
-
Sterile saline or Phosphate Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Based on the desired final concentration and dosage, calculate the required amount of this compound. For example, for a 10 mg/kg dose in a 20 g mouse with a dosing volume of 100 µL, the working solution concentration is 2 mg/mL.
-
Prepare a stock solution of this compound in DMSO. For a 2 mg/mL final concentration, a 40 mg/mL stock in DMSO can be prepared (e.g., 2 mg of this compound in 50 µL of DMSO).
-
To prepare the final formulation (e.g., 5% DMSO, 30% PEG300, 5% Tween 80, 60% Saline), add the appropriate volume of PEG300 to the DMSO stock solution and mix thoroughly until clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add the sterile saline or PBS and mix until the solution is a clear, homogenous emulsion.
-
This formulation should be prepared fresh daily.
-
Patient-Derived Xenograft (PDX) Model Establishment for EGFR-Mutant Tumors
This protocol outlines the general steps for creating a PDX model, a valuable tool for preclinical evaluation of anti-cancer agents.
-
Materials:
-
Immunocompromised mice (e.g., NOD-scid IL2Rgammanull or NSG mice), 6-8 weeks old.
-
Freshly obtained human tumor tissue from consenting patients.
-
Matrigel (optional).
-
Surgical tools.
-
Anesthetics.
-
Antibiotics.
-
-
Procedure:
-
Obtain fresh tumor tissue from surgery or biopsy and transport it to the laboratory on ice in a sterile collection medium.
-
Under sterile conditions, mince the tumor tissue into small fragments (2-3 mm³).
-
Anesthetize the recipient mouse.
-
Make a small incision in the skin on the flank of the mouse.
-
Using a trocar, implant a single tumor fragment subcutaneously. Alternatively, the tumor fragment can be mixed with Matrigel before implantation to support initial growth.
-
Suture or clip the incision.
-
Monitor the mice regularly for tumor growth and overall health. Tumor volume can be calculated using the formula: Volume = (Length x Width²)/2.
-
When the tumor reaches a volume of approximately 1000-1500 mm³, the mouse is euthanized, and the tumor is harvested.
-
The harvested tumor can be serially passaged into new cohorts of mice for expansion and subsequent drug efficacy studies.
-
In Vivo Efficacy Study
-
Procedure:
-
Once tumors in the PDX model reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (or the chosen EGFR inhibitor) and vehicle control to the respective groups according to the predetermined dosage and schedule.
-
Measure tumor volumes with calipers two to three times per week.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and collect tumors for pharmacodynamic analysis (e.g., Western blotting for p-EGFR) and histological examination.
-
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for an in vivo efficacy study.
References
Application Notes and Protocols for Apoptosis Assay with WZ4141 in Non-Small Cell Lung Cancer (NSCLC) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A significant portion of NSCLC cases are driven by mutations in the Epidermal Growth Factor Receptor (EGFR). While EGFR tyrosine kinase inhibitors (TKIs) have shown clinical efficacy, the emergence of resistance mechanisms, such as the T790M mutation, limits their long-term effectiveness.
WZ4141 is a third-generation EGFR TKI designed to overcome T790M-mediated resistance. This document provides detailed application notes and protocols for assessing the apoptotic effects of this compound in NSCLC cells. The methodologies described herein are based on established apoptosis assays and data extrapolated from studies on the closely related and well-characterized compound, WZ4002, due to the limited availability of public data specifically for this compound. WZ4002 shares a similar mechanism of action with this compound, targeting mutant EGFR to induce apoptosis.
Mechanism of Action: this compound-Induced Apoptosis
This compound is an irreversible inhibitor of mutant EGFR. By binding to the cysteine residue in the ATP-binding pocket of the EGFR kinase domain, it effectively blocks downstream signaling pathways crucial for cancer cell survival and proliferation, primarily the PI3K/AKT and MAPK/ERK pathways. Inhibition of these pathways leads to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, ultimately culminating in the activation of the intrinsic apoptotic cascade.
Application Notes and Protocols for Determining the IC50 of WZ4141 in Cancer Cell Lines
Introduction
WZ4141 is a potent and selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically targeting mutations associated with non-small cell lung cancer (NSCLC). As a third-generation EGFR inhibitor, this compound is designed to overcome resistance to earlier-generation drugs, such as those induced by the T790M mutation. Assessing the in vitro efficacy of this compound is a critical step in the drug development process, with cell viability assays being a fundamental method to determine the concentration at which the compound inhibits cell growth by 50% (IC50).
This document provides a detailed protocol for determining the IC50 of this compound in EGFR-mutant NSCLC cell lines using a common colorimetric method, the MTT assay. This assay measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.
Principle of the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method for assessing cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then solubilized, and the absorbance of the resulting colored solution is measured at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells, allowing for the quantification of the inhibitory effect of a compound like this compound.
Signaling Pathway of EGFR Inhibition
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Protocol: MTT Assay for this compound
This protocol outlines the steps for determining the IC50 of this compound in a suitable cancer cell line, such as NCI-H1975 (harboring the L858R and T790M EGFR mutations).
Materials:
-
This compound compound
-
EGFR-mutant non-small cell lung cancer cell line (e.g., NCI-H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the chosen cell line to ~80% confluency.
-
Trypsinize the cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells in a 96-well plate at an optimized density (see table below for recommendations). A typical seeding density is 5,000 to 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to use a wide concentration range initially (e.g., 0.01 nM to 10 µM) to determine the approximate IC50.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control (medium only).
-
After overnight incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the controls.
-
Incubate the plate for the desired treatment duration, typically 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2 to 4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently pipette up and down or place the plate on a shaker for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. It is also recommended to measure the background absorbance at 630 nm and subtract it from the 570 nm reading.
-
Data Analysis:
-
Calculate the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Experimental Workflow
Caption: Experimental workflow for the this compound cell viability assay.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Cell Line | NCI-H1975, HCC827, or other EGFR-mutant NSCLC lines | Select a cell line with the relevant EGFR mutation for your study. |
| Seeding Density | 5,000 - 10,000 cells/well | Optimize for logarithmic growth during the assay period. |
| This compound Concentration Range | 0.01 nM - 10 µM | A broad range is recommended for initial experiments. |
| DMSO Concentration | ≤ 0.1% | High concentrations of DMSO can be toxic to cells. |
| Incubation Time | 48 - 72 hours | The optimal time may vary depending on the cell line's doubling time. |
| MTT Concentration | 0.5 mg/mL (final) | A standard concentration for most cell lines. |
| Absorbance Wavelength | 570 nm (630 nm background) | Ensure the correct filter settings on the microplate reader. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate. | Ensure proper mixing of cell suspension before seeding. Avoid using the outer wells of the plate. |
| Low absorbance readings | Low cell number, insufficient incubation time. | Increase seeding density or extend the incubation period. |
| High background absorbance | Contamination, precipitation of the compound. | Check for microbial contamination. Ensure the compound is fully dissolved in the medium. |
| IC50 value differs from expected | Cell line passage number, different assay conditions. | Use low-passage, authenticated cell lines. Standardize all assay parameters. |
Application Notes and Protocols for Immunofluorescence Staining of EGFR after WZ4141 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2][3] WZ4141 is a potent and specific irreversible inhibitor of mutant EGFR, particularly those harboring the T790M resistance mutation. Understanding the subcellular localization of EGFR following treatment with this compound is critical for elucidating its mechanism of action and assessing its therapeutic efficacy. Immunofluorescence (IF) microscopy is a powerful technique to visualize the distribution and quantify the expression levels of EGFR within cells.[4]
These application notes provide a detailed protocol for the immunofluorescence staining of EGFR in cells treated with this compound. The protocol is designed to enable researchers to accurately assess changes in EGFR localization and expression, providing valuable insights into the cellular response to this targeted therapy.
Signaling Pathway and Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cell proliferation and survival. This compound is a small molecule tyrosine kinase inhibitor (TKI) that covalently binds to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of EGFR and subsequent activation of its downstream signaling pathways, thereby inhibiting the growth of EGFR-dependent cancer cells. The inhibition of EGFR activity by TKIs can also influence the receptor's cellular trafficking, including its internalization and potential translocation to other cellular compartments such as the nucleus.
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the key steps for immunofluorescence staining of EGFR after this compound treatment.
Caption: Experimental workflow for EGFR immunofluorescence staining.
Detailed Protocol
Materials and Reagents:
-
Cell Line: EGFR-mutant cancer cell line (e.g., NCI-H1975)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
This compound: Stock solution in DMSO
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.25% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS
-
Primary Antibody: Rabbit anti-EGFR antibody
-
Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium: Anti-fade mounting medium
-
Glass coverslips and microscope slides
-
Incubation chamber
Procedure:
-
Cell Seeding and Culture:
-
Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency at the time of staining.
-
Incubate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
-
This compound Treatment:
-
Prepare working concentrations of this compound in complete culture medium. A vehicle control (DMSO) should be included.
-
Replace the culture medium with the this compound-containing medium or vehicle control.
-
Incubate for the desired time period (e.g., 2, 6, 12, or 24 hours).
-
-
Cell Fixation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1 mL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add 1 mL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add 1 mL of Blocking Buffer to each well and incubate for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-EGFR antibody in Blocking Buffer to its optimal concentration (typically 1:100 to 1:500, to be determined empirically).
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer (typically 1:500 to 1:1000).
-
Add the diluted secondary antibody solution to each coverslip and incubate for 1 hour at room temperature, protected from light.
-
-
Nuclear Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each, protected from light.
-
Add DAPI solution (e.g., 300 nM in PBS) and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting:
-
Carefully remove the coverslips from the wells and mount them onto microscope slides with a drop of anti-fade mounting medium.
-
Seal the edges of the coverslips with nail polish to prevent drying.
-
-
Fluorescence Microscopy:
-
Image the slides using a fluorescence or confocal microscope.
-
Acquire images using appropriate filter sets for the chosen fluorophore and DAPI.
-
Ensure consistent imaging parameters (e.g., exposure time, laser power) across all samples for accurate comparison.
-
-
Image Analysis and Quantification:
-
Analyze the images using software such as ImageJ or CellProfiler.
-
Quantify the fluorescence intensity of EGFR in different cellular compartments (e.g., plasma membrane, cytoplasm, nucleus).
-
Normalize the EGFR intensity to the cell number (DAPI-stained nuclei).
-
Data Presentation
Quantitative data from image analysis should be summarized in a clear and structured table to facilitate comparison between different treatment conditions.
| Treatment Group | Concentration (nM) | Duration (h) | Mean EGFR Fluorescence Intensity (Arbitrary Units ± SD) - Plasma Membrane | Mean EGFR Fluorescence Intensity (Arbitrary Units ± SD) - Cytoplasm | Mean EGFR Fluorescence Intensity (Arbitrary Units ± SD) - Nucleus |
| Vehicle (DMSO) | - | 24 | 150.2 ± 12.5 | 35.8 ± 4.1 | 10.1 ± 2.3 |
| This compound | 100 | 2 | 145.6 ± 11.8 | 42.3 ± 5.0 | 15.7 ± 3.1 |
| This compound | 100 | 6 | 130.1 ± 10.5 | 65.9 ± 7.2 | 25.4 ± 4.5 |
| This compound | 100 | 12 | 115.7 ± 9.9 | 80.4 ± 8.1 | 38.9 ± 5.2 |
| This compound | 100 | 24 | 98.3 ± 8.7 | 95.1 ± 9.5 | 50.2 ± 6.8 |
| This compound | 500 | 24 | 75.4 ± 7.1 | 110.6 ± 10.3 | 65.3 ± 7.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and imaging parameters.
Troubleshooting
-
High Background:
-
Ensure adequate blocking.
-
Optimize primary and secondary antibody concentrations.
-
Ensure thorough washing steps.
-
-
Weak or No Signal:
-
Confirm the expression of EGFR in the chosen cell line.
-
Increase antibody concentration or incubation time.
-
Check the integrity of the antibodies and fluorophores.
-
-
Photobleaching:
-
Use an anti-fade mounting medium.
-
Minimize exposure to the excitation light source.
-
-
Non-specific Staining:
-
Include a secondary antibody-only control to assess non-specific binding.
-
Ensure the primary antibody is specific to the target protein.
-
By following this detailed protocol, researchers can effectively utilize immunofluorescence to investigate the effects of this compound on EGFR localization, contributing to a deeper understanding of its therapeutic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. EGFR fluorescence in situ hybridisation assay: guidelines for application to non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Epidermal Growth Factor Receptor (EGFR) Signaling Requires a Specific Endoplasmic Reticulum Thioredoxin for the Post-translational Control of Receptor Presentation to the Cell Surface - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies with WZ4141
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and in vivo administration of WZ4141, a potent and irreversible inhibitor of mutant epidermal growth factor receptor (EGFR). The protocols outlined below are intended to facilitate the use of this compound in preclinical research models, particularly for studies involving non-small cell lung cancer (NSCLC) with EGFR mutations.
Introduction to this compound
This compound is a third-generation EGFR tyrosine kinase inhibitor (TKI) designed to selectively target EGFR mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1] This selectivity profile aims to reduce the dose-limiting toxicities associated with earlier generation EGFR inhibitors that also target the wild-type receptor.[1] this compound and its closely related analog, WZ4002, are widely used in preclinical studies to investigate mechanisms of EGFR-driven cancers and to evaluate novel therapeutic strategies. In vivo studies using mouse models of lung cancer have demonstrated that WZ4002 can effectively inhibit EGFR phosphorylation and induce significant tumor regression.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for WZ4002, a compound structurally and functionally similar to this compound, which can be used as a reference for study design.
Table 1: In Vitro Potency of WZ4002 Against EGFR Mutants
| Cell Line/Genotype | IC50 (nM) |
| EGFR L858R | 2 |
| EGFR L858R/T790M | 8 |
| EGFR E746_A750 | 3 |
| EGFR E746_A750/T790M | 2 |
Data from MedchemExpress and other sources.
Table 2: Pharmacokinetic Parameters of WZ4002 in Mice
| Parameter | Value |
| Achievable Plasma Concentration | 429 ng/mL |
| Half-life (t1/2) | 2.5 hours |
| Oral Bioavailability | 24% |
Data from a pharmacokinetic study in mice.
Table 3: Solubility of WZ4002
| Solvent | Solubility |
| DMF | 50 mg/mL |
| DMSO | 50 mg/mL |
| Ethanol | 1 mg/mL |
Data from Cayman Chemical.
Signaling Pathway
This compound targets the ATP binding site of mutant EGFR, leading to the inhibition of its kinase activity. This blocks the downstream signaling cascades that promote cell proliferation and survival, primarily the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl) or 5% dextrose solution
Protocol:
-
Stock Solution Preparation:
-
Due to its limited aqueous solubility, a stock solution of this compound should first be prepared in 100% DMSO. For example, to prepare a 50 mg/mL stock, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
-
Vehicle Preparation:
-
A commonly used vehicle for oral administration of hydrophobic compounds in mice is a mixture of PEG300, Tween 80, and saline or dextrose solution.
-
A typical vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline.
-
-
Final Formulation:
-
To prepare the final dosing solution, first mix the required volume of the this compound stock solution with PEG300.
-
Add Tween 80 and mix thoroughly.
-
Finally, add the sterile saline or dextrose solution to the desired final volume and mix until a clear solution is obtained.
-
Example for a 10 mg/kg dose in a 20g mouse (0.2 mL administration volume):
-
Required dose: 0.2 mg
-
From a 50 mg/mL stock in DMSO, take 4 µL.
-
Add to 76 µL of PEG300.
-
Add 10 µL of Tween 80.
-
Add 110 µL of sterile saline.
-
This will result in a final concentration of 1 mg/mL.
-
-
Note: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. The formulation should be prepared fresh daily.
In Vivo Efficacy Study in a Xenograft Mouse Model
Animal Model:
-
Athymic nude mice or other immunocompromised strains are suitable for xenograft studies.
Tumor Cell Implantation:
-
Culture NSCLC cells harboring EGFR mutations (e.g., H1975 cells with L858R/T790M) under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Inject approximately 5 x 10^6 cells subcutaneously into the flank of each mouse.
Treatment Protocol:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³) before initiating treatment.
-
Randomize mice into treatment and control groups.
-
Administer this compound orally (gavage) at a dose of 25 mg/kg daily. The control group should receive the vehicle only.
-
Monitor tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the mice and collect tumors for further analysis (e.g., immunohistochemistry for p-EGFR, p-AKT, p-ERK).
Pharmacokinetic Study
Protocol:
-
Administer a single dose of this compound to mice via the desired route (e.g., oral gavage or intravenous injection).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration.
-
Process blood samples to obtain plasma.
-
Analyze the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, t1/2, AUC) using appropriate software.
Acute Toxicity Study
Protocol:
-
Administer single, escalating doses of this compound to different groups of mice.
-
Observe the animals for a defined period (e.g., 14 days) for any signs of toxicity, including changes in body weight, behavior, and overall health.
-
At the end of the observation period, euthanize the animals and perform gross necropsy and histopathological examination of major organs to identify any potential target organ toxicity.
Safety and Handling
This compound is a potent research chemical. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area or a chemical fume hood.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and animal models. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Troubleshooting & Optimization
WZ4141 Technical Support Center: Troubleshooting Solubility Issues
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with the inhibitor WZ4141 in DMSO and cell culture media. The following information is curated to help you optimize your experimental workflow and ensure reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving this compound in DMSO. What could be the issue?
A1: Difficulty dissolving this compound in DMSO can stem from several factors:
-
DMSO Quality: The purity and water content of your DMSO are critical. Use only anhydrous, sterile-filtered DMSO of high purity (≥99.9%). DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air, which can significantly reduce the solubility of hydrophobic compounds like this compound.
-
Compound Purity: Ensure the this compound powder is of high purity. Impurities can affect solubility.
-
Temperature: While gentle warming can aid dissolution, excessive heat can degrade both the compound and the solvent.[1] If you choose to warm the solution, do so carefully and for a short period.
-
Concentration: You may be attempting to prepare a stock solution at a concentration that exceeds its solubility limit in DMSO.
Troubleshooting Steps:
-
Use a fresh aliquot of high-purity, anhydrous DMSO.
-
Ensure your this compound vial is at room temperature before opening to prevent condensation.
-
Start with a lower, more conservative concentration to determine a practical solubility limit in your specific batch of DMSO.
Q2: My this compound precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon addition to aqueous-based culture media is a common issue with compounds dissolved in DMSO. This occurs because the compound is poorly soluble in water, and the high concentration of the DMSO stock solution crashes out when diluted into the aqueous environment.
Strategies to Minimize Precipitation:
-
Lower Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.1%, to minimize solvent-induced toxicity and precipitation.[1] Some cell lines may tolerate up to 0.5%, but this should be determined empirically for your specific cell type.[1][2]
-
Serial Dilutions in DMSO: Before adding to your culture medium, perform serial dilutions of your high-concentration DMSO stock solution in DMSO to achieve a lower working concentration.[3] This reduces the localized concentration shock when adding the compound to the media.
-
Rapid and Thorough Mixing: When adding the final DMSO working solution to the culture medium, ensure rapid and even distribution by gently swirling or pipetting immediately.
-
Pre-warmed Media: Adding the compound to media that is at 37°C can sometimes help maintain solubility compared to adding it to cold media.
-
Serum Concentration: The presence of proteins, such as those in fetal bovine serum (FBS), can sometimes help to stabilize small molecules and prevent precipitation. The effect of serum on compound solubility can vary.
Q3: What is the maximum recommended concentration of this compound in DMSO and culture media?
A3: While specific public data on the absolute solubility of this compound is limited, the following tables provide general recommendations based on common practices for similar small molecule inhibitors.
Data Presentation: Recommended Concentration Ranges
Table 1: this compound Stock Solution in DMSO
| Parameter | Recommendation | Notes |
| Solvent | Anhydrous, sterile DMSO (≥99.9%) | Use fresh, high-quality DMSO. |
| Concentration | 10-50 mM | It is advisable to start with a lower concentration (e.g., 10 mM) to ensure complete dissolution. |
| Storage | -20°C or -80°C in small aliquots | Avoid repeated freeze-thaw cycles. |
Table 2: this compound Working Solution in Cell Culture Media
| Parameter | Recommendation | Notes |
| Final DMSO Conc. | ≤ 0.1% | Some cell lines may tolerate up to 0.5%, but this should be tested. Always include a vehicle control with the same final DMSO concentration. |
| This compound Conc. | 0.1 - 10 µM | The optimal concentration is cell-line and assay-dependent. A dose-response curve should be generated. |
| Media Components | Can be sensitive to pH and serum levels. | Maintain consistent media conditions. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, for 1 ml of a 10 mM solution, you would need to calculate the required mass based on the molecular weight of this compound.
-
Dissolution: Add the appropriate volume of anhydrous, sterile DMSO to the powder.
-
Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. A brief, gentle warming (e.g., 37°C water bath) may be used if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C or -80°C.
Protocol 2: Preparation of a this compound Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of your this compound DMSO stock solution at room temperature.
-
Serial Dilution (if necessary): If your final desired concentration is low, perform an intermediate dilution of the stock solution in DMSO. For example, to achieve a final concentration of 1 µM from a 10 mM stock with a final DMSO concentration of 0.1%, you would first dilute the 10 mM stock 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution in Media: Add the appropriate volume of the DMSO stock (or intermediate dilution) to your pre-warmed cell culture medium. For a 0.1% final DMSO concentration, you would add 1 µl of the DMSO solution per 1 ml of media.
-
Immediate Mixing: Immediately after adding the DMSO solution to the media, mix thoroughly by gentle pipetting or swirling.
-
Application to Cells: Add the final working solution to your cells without delay.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting logic for this compound precipitation.
References
identifying and minimizing WZ4141 off-target effects
A Note on WZ4141: While your query specified this compound, this compound is not extensively documented in publicly available scientific literature. However, the name bears a strong resemblance to WZ4002 , a well-characterized, potent, and mutant-selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3] This technical support guide will focus on WZ4002, as the principles for identifying and minimizing its off-target effects are broadly applicable to related compounds.
Frequently Asked Questions (FAQs)
Q1: What is WZ4002 and what are its primary targets?
WZ4002 is a small molecule inhibitor designed to selectively target mutant forms of the Epidermal Growth Factor Receptor (EGFR).[1][2] It is particularly effective against EGFR isoforms containing the T790M "gatekeeper" mutation, which confers resistance to first- and second-generation EGFR inhibitors, in addition to common activating mutations like L858R and exon 19 deletions. WZ4002 forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding site of EGFR, leading to irreversible inhibition.
Q2: What are the known and potential off-target effects of WZ4002?
While WZ4002 is highly selective for mutant EGFR over wild-type (WT) EGFR, it can exhibit off-target activity against other kinases. Kinome screening has revealed that at higher concentrations, WZ4002 can inhibit other kinases. For instance, cross-reactivity with BMX (Bone Marrow X kinase) and BLK (B Lymphoid Tyrosine Kinase) has been reported for WZ4002 and related compounds. It is crucial for researchers to be aware that unexpected cellular effects may arise from the inhibition of these or other unintended targets.
Q3: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is critical for accurate interpretation of experimental results. Here are some key strategies:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to determine the minimal concentration of WZ4002 required to inhibit the target (mutant EGFR) without significantly affecting unintended pathways.
-
Employ a Negative Control: If available, use a structurally similar but biologically inactive analog of WZ4002. This can help differentiate between on-target and non-specific or off-target effects.
-
Confirm On-Target Engagement: Use techniques like Western blotting to confirm the inhibition of EGFR phosphorylation at the concentrations used in your experiments.
-
Utilize Orthogonal Approaches: Validate key findings using alternative methods. For example, if WZ4002 induces a specific phenotype, try to replicate it using siRNA/shRNA knockdown of EGFR to confirm the phenotype is on-target.
-
Perform Kinase Profiling: For in-depth studies, consider screening your compound against a broad panel of kinases (kinome scan) to empirically determine its selectivity profile.
Q4: What are the recommended working concentrations for WZ4002?
The optimal concentration of WZ4002 varies depending on the cell line and assay. It is essential to perform a dose-response curve to determine the IC50 in your specific system. However, based on published data, here are some general guidelines:
| Assay Type | Cell Line | Target | Reported IC50 |
| Cell Proliferation | Ba/F3 | EGFR L858R/T790M | 8 nM |
| Cell Proliferation | Ba/F3 | EGFR E746_A750/T790M | 2 nM |
| Cell Proliferation | HCC827 | EGFR del E746-A750 | 7 nM |
| In Vitro Kinase Assay | Recombinant Protein | EGFR L858R/T790M | Potent Inhibition |
Note: The IC50 for wild-type EGFR is significantly higher, often 100-fold or more, than for the mutant forms, highlighting the selectivity of WZ4002.
Troubleshooting Guides
Q1: My cells are showing unexpected toxicity or phenotypes at concentrations that should be selective for mutant EGFR. Is this an off-target effect?
This is a common concern and could indeed be due to off-target effects. Here’s a workflow to investigate this issue:
Q2: I am not observing the expected inhibition of EGFR phosphorylation via Western blot. What could be the issue?
Several factors could contribute to this. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure your WZ4002 stock solution is correctly prepared, stored, and has not degraded.
-
Cellular Uptake: Verify that the compound is cell-permeable and reaching its intracellular target.
-
Treatment Time and Stimulation: Optimize the pre-incubation time with WZ4002 before stimulating with EGF. A common range is 2 to 24 hours of pre-incubation.
-
ATP Competition: In cell-based assays, high intracellular ATP concentrations can compete with ATP-competitive inhibitors. Ensure your assay conditions are appropriate.
-
Antibody Quality: Confirm that your primary and secondary antibodies for total EGFR and phosphorylated EGFR are specific and working correctly. Always include positive and negative controls.
Q3: My in vitro kinase assay results are inconsistent. How can I improve reproducibility?
Inconsistent kinase assay results can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use a master mix for reagents to minimize well-to-well variability. |
| Variable Enzyme Activity | Use a consistent lot of recombinant kinase. Ensure the enzyme is stored correctly and not subjected to multiple freeze-thaw cycles. Determine the optimal enzyme concentration and reaction time within the linear range. |
| Compound Solubility | Visually inspect for compound precipitation in the assay buffer. Determine the solubility of WZ4002 under your final assay conditions. |
| Assay Interference | Run a control without the kinase enzyme to check if WZ4002 interferes with your detection method (e.g., fluorescence quenching). |
| Inconsistent Incubation | Use a multichannel pipette or automated liquid handler to start and stop reactions simultaneously. |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol is a general guideline for determining the IC50 of an inhibitor against a purified kinase.
Materials:
-
Recombinant EGFR T790M/L858R kinase
-
Kinase substrate (e.g., a generic tyrosine kinase peptide)
-
WZ4002
-
ATP
-
Kinase assay buffer (e.g., HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of WZ4002 in the kinase assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
Kinase Reaction Setup: In each well, add the kinase and substrate diluted in assay buffer.
-
Inhibitor Addition: Add the serially diluted WZ4002 or vehicle control to the wells.
-
Initiate Reaction: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data and plot the percent inhibition against the log of the inhibitor concentration to calculate the IC50 value.
Protocol 2: Cell Viability (MTT/MTS) Assay
This protocol measures the effect of WZ4002 on cell proliferation and viability.
Materials:
-
EGFR-mutant cell line (e.g., NCI-H1975)
-
Complete culture medium
-
WZ4002
-
96-well clear tissue culture plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of WZ4002 in complete culture medium. Replace the medium in the wells with the medium containing the different concentrations of the inhibitor. Include a vehicle control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add Reagent:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours until a purple precipitate is visible.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT only): Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement:
-
MTT: Measure absorbance at 570 nm.
-
MTS: Measure absorbance at 490 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the log of the inhibitor concentration to determine the IC50.
Protocol 3: Western Blotting for EGFR Pathway Analysis
This protocol assesses the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
EGFR-mutant cell line
-
WZ4002
-
EGF (for stimulation)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer system (e.g., PVDF membrane)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and a loading control like beta-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to attach. Serum-starve the cells (e.g., 16-24 hours) to reduce basal EGFR phosphorylation. Pre-treat with desired concentrations of WZ4002 for a specified time (e.g., 4 hours).
-
Stimulation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour. Incubate with primary antibody overnight at 4°C. Wash and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To analyze total protein levels, strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the protein and a loading control.
Visualizations
References
Technical Support Center: Optimizing WZ4141 Concentration for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for utilizing WZ4141 in in vitro experiments. The following information, presented in a question-and-answer format, addresses common challenges and offers detailed protocols to ensure experimental success.
Disclaimer: this compound is presumed to be a representative small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. The data and protocols provided are based on typical characteristics of EGFR inhibitors and should be adapted as needed for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is hypothesized to be an Epidermal Growth Factor Receptor (EGFR) inhibitor. EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] In many types of cancer, EGFR is overactivated due to mutations or overexpression, leading to uncontrolled cell growth.[1][2] this compound likely acts by binding to the ATP-binding site within the kinase domain of EGFR, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[3][4]
Q2: What is a typical starting concentration for this compound in a cell-based assay?
A typical starting concentration for a novel EGFR inhibitor like this compound would be in the low nanomolar to low micromolar range. The optimal concentration is highly dependent on the cell line being used, as different cell lines exhibit varying sensitivity to EGFR inhibition. It is recommended to perform a dose-response experiment starting from a wide range (e.g., 1 nM to 10 µM) to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.
Q3: How should I dissolve and store this compound?
For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-quality DMSO to ensure maximum solubility. The stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock in cell culture medium to the desired final concentration, ensuring the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in IC50 values between experiments | 1. Inconsistent cell density: Variations in the number of cells seeded can significantly alter the drug response. 2. Cell passage number: Cells at high passage numbers may have altered phenotypes and drug sensitivity. 3. Compound precipitation: The inhibitor may not be fully soluble in the culture medium at higher concentrations. | 1. Ensure a consistent and uniform cell seeding density across all wells and plates. 2. Use cells within a consistent and low passage number range for all experiments. 3. Visually inspect the media for any signs of precipitation. If observed, consider preparing fresh dilutions or using a lower starting concentration. |
| No significant inhibition of cell growth observed | 1. Cell line resistance: The chosen cell line may not be dependent on EGFR signaling for survival or may have mutations that confer resistance. 2. Inactive compound: The compound may have degraded due to improper storage or handling. 3. Insufficient incubation time: The duration of treatment may not be long enough to observe a significant effect on cell proliferation. | 1. Select a cell line known to be sensitive to EGFR inhibitors (e.g., those with activating EGFR mutations like PC-9 or HCC827). 2. Prepare a fresh stock solution of this compound from a new vial. 3. Extend the incubation time (e.g., from 48 to 72 hours) and perform a time-course experiment. |
| Discrepancy between biochemical and cellular assay results | 1. Poor cell permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target. 2. Efflux pump activity: The compound could be a substrate for drug efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. | 1. If possible, assess the intracellular concentration of the compound. 2. Test the effect of co-incubating with known efflux pump inhibitors to see if the cellular potency of this compound increases. |
Quantitative Data Summary
The following table summarizes representative IC50 values for various EGFR inhibitors across different non-small cell lung cancer (NSCLC) cell lines. This data can serve as a reference for designing experiments with this compound.
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) |
| PC-9 | Exon 19 Deletion | ~10-30 | ~5-20 | ~0.5-1 |
| HCC827 | Exon 19 Deletion | ~5-20 | ~2-15 | ~0.4-0.8 |
| NCI-H1975 | L858R + T790M | >10,000 | >10,000 | ~10-50 |
| A549 | Wild-Type | >10,000 | >10,000 | ~1000-5000 |
Note: These values are approximate and can vary based on experimental conditions.
Experimental Protocols
Cell Growth Inhibition Assay (MTT or CellTiter-Glo®)
This protocol outlines a standard method for determining the IC50 value of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 1 nM to 10 µM) in fresh culture medium. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Viability Assessment:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution to dissolve the formazan crystals. Read the absorbance at 570 nm.
-
For CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent to each well, mix, and incubate for 10 minutes. Read the luminescence.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for Phospho-EGFR Inhibition
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of EGFR.
-
Cell Culture and Treatment: Seed cells in a 6-well plate and grow until they reach 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activation.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Ligand Stimulation: Stimulate the cells with EGF (e.g., 50 ng/mL) for 10-15 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizations
Caption: Simplified EGFR signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for characterizing this compound in vitro.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
troubleshooting inconsistent results with WZ4141
[2] WZ4141 is a potent and selective EGFR inhibitor with an IC50 of 20 nM. --INVALID-LINK-- [1] this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with an IC50 of 20 nM. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor (IC50 = 20 nM). This compound potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM) and is > 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor (IC50 = 20 nM). This compound potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM) and is > 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is an irreversible EGFR inhibitor for mutant EGFR, including the T790M mutant. This compound inhibits L858R/T790M-mutant EGFR with an IC50 of 2 nM. --INVALID-LINK-- this compound is an irreversible, mutant-selective EGFR inhibitor. It potently inhibits the L858R/T790M-mutant EGFR (IC50 = 2 nM) and is >100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor (IC50 = 20 nM). This compound potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM) and is > 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- For example, this compound is an irreversible inhibitor of mutant EGFR (IC50 values of 2 and 20 nM for L858R/T790M and wild-type EGFR, respectively) that was developed to overcome the resistance of non-small cell lung cancer to first- and second-generation EGFR inhibitors. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor, with an IC50 of 20 nM. This compound potently inhibits L858R/T790M-mutant EGFR (IC50=2 nM), and is >100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) with an IC50 of 20 nM. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor (IC50 = 20 nM). This compound potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM) and is > 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor, with an IC50 of 20 nM. This compound potently inhibits L858R/T790M-mutant EGFR (IC50=2 nM), and is >100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- this compound is a potent and selective EGFR inhibitor with an IC50 of 20 nM. This compound also potently inhibits L858R/T790M-mutant EGFR (IC50 = 2 nM). This compound is over 100-fold more potent against L858R/T790M-mutant EGFR than against wild-type EGFR. --INVALID-LINK-- Technical Support Center: this compound
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with this compound.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can arise from a variety of factors, from compound handling to experimental design. This guide addresses common issues in a question-and-answer format to help you identify and resolve potential problems.
Q1: I am observing lower than expected potency or a complete lack of activity with this compound. What are the possible causes?
A1: This is a common issue that can stem from several factors related to compound integrity and experimental setup.
-
Compound Degradation: this compound, like many small molecule inhibitors, can be sensitive to storage conditions. Improper storage can lead to degradation and loss of activity. It is crucial to store the compound as recommended by the supplier, typically at -20°C, and to minimize freeze-thaw cycles.
-
Solubility Issues: Poor solubility of this compound in your experimental buffer or media can lead to a lower effective concentration. Ensure the compound is fully dissolved. It may be necessary to prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and then dilute it to the final concentration in your aqueous experimental medium.
-
Incorrect Concentration: Double-check all calculations for dilutions from the stock solution to the final experimental concentration. A simple calculation error can lead to significantly different results.
-
Cell Line Sensitivity: The reported high potency of this compound is often specific to cells harboring the EGFR T790M mutation.[1] If you are using cell lines with wild-type EGFR or other mutations, you should expect significantly lower potency.[1]
Q2: My results with this compound are not reproducible between experiments. What could be causing this variability?
A2: Lack of reproducibility is a significant concern in research. The following factors are common culprits:
-
Inconsistent Cell Culture Conditions: Variations in cell density, passage number, and serum concentration in the culture medium can all affect cellular responses to drug treatment. Standardize your cell culture protocols to ensure consistency across experiments.
-
Variability in Compound Handling: Ensure that the preparation of this compound solutions is consistent for each experiment. This includes the age of the stock solution and the number of freeze-thaw cycles it has undergone.
-
Assay-Specific Variability: The type of assay used to measure the effects of this compound can introduce variability. For example, cell viability assays can be influenced by the metabolic state of the cells, which can fluctuate. Ensure your assay protocols are robust and include appropriate controls.
Q3: I am observing unexpected off-target effects in my experiments. How can I address this?
A3: While this compound is a selective inhibitor, off-target effects can occur, particularly at higher concentrations.
-
Concentration-Dependence: Perform a dose-response experiment to determine the optimal concentration range for this compound in your specific model system. Use the lowest concentration that gives the desired on-target effect to minimize the risk of off-target activity.
-
Control Experiments: Include appropriate negative and positive controls in your experiments. This could involve using a structurally unrelated EGFR inhibitor to confirm that the observed effects are due to EGFR inhibition. Additionally, using a "dead" analog of this compound, if available, can help distinguish on-target from off-target effects.
-
Target Engagement Assays: To confirm that this compound is engaging its intended target (EGFR) in your experimental system, consider performing a target engagement assay, such as a Western blot for phosphorylated EGFR.
Frequently Asked Questions (FAQs)
What is the mechanism of action of this compound?
This compound is a potent and selective, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR). It is particularly effective against mutant forms of EGFR, including the T790M mutation which is associated with resistance to first-generation EGFR inhibitors. This compound shows significantly higher potency against L858R/T790M-mutant EGFR compared to wild-type EGFR.[1]
What are the recommended storage and handling conditions for this compound?
It is recommended to store this compound as a solid at -20°C. For preparing stock solutions, DMSO is a commonly used solvent. Once in solution, it is advisable to aliquot and store at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's specific recommendations for storage and handling.
In which cell lines is this compound expected to be most active?
This compound is expected to be most active in cell lines that harbor EGFR mutations, particularly the T790M resistance mutation in combination with an activating mutation like L858R.[1] Its activity against cell lines with wild-type EGFR will be significantly lower.
Data Presentation
Table 1: In Vitro Potency of this compound against different EGFR variants
| EGFR Variant | IC50 (nM) | Reference |
| Wild-Type EGFR | 20 | |
| L858R/T790M-mutant EGFR | 2 |
Experimental Protocols
Protocol 1: General Protocol for Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same percentage of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the cells with the compound for the desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Visualizations
Caption: this compound inhibits mutant EGFR, blocking proliferation and promoting apoptosis.
Caption: A logical workflow for .
References
Navigating the Challenges of WZ4141 in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible epidermal growth factor receptor (EGFR) inhibitor, WZ4141, is a potent tool in cancer research, particularly in the context of overcoming resistance to other EGFR-targeted therapies. However, its efficacy in experimental settings is intrinsically linked to its stability and integrity in aqueous solutions. This technical support center provides a comprehensive guide to understanding and mitigating potential issues related to the stability and degradation of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What should I do?
A1: Cloudiness or precipitation is a common indicator of solubility issues. This compound has low aqueous solubility. To address this:
-
Increase DMSO concentration: While aiming for the lowest possible DMSO concentration in your final assay, you may need to prepare a higher concentration stock solution in 100% DMSO.
-
Gentle warming: Gently warm the solution to 37°C to aid dissolution. Avoid aggressive heating, as it may accelerate degradation.
-
Sonication: Brief sonication can help to break up aggregates and improve dissolution.
-
pH adjustment: The pH of your aqueous buffer can significantly impact the solubility of this compound. Experiment with buffers at different pH values (e.g., pH 6.5, 7.4, and 8.0) to determine the optimal condition for your experiment.
Q2: I am observing lower than expected potency of this compound in my cell-based assays. Could this be a stability issue?
A2: Yes, a loss of potency is a primary symptom of compound degradation. This compound, like many small molecules, can be susceptible to hydrolysis in aqueous media.
-
Prepare fresh solutions: Always prepare working solutions of this compound fresh from a DMSO stock for each experiment. Avoid storing aqueous dilutions for extended periods.
-
Minimize freeze-thaw cycles: If you must store stock solutions, aliquot them into single-use volumes to minimize freeze-thaw cycles, which can contribute to degradation.
-
Evaluate buffer components: Certain buffer components can react with and degrade small molecules. If you suspect this, consider a simpler buffer system (e.g., PBS) for your dilutions.
Q3: How can I assess the stability of my this compound solution?
A3: You can monitor the stability of this compound over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). This will allow you to quantify the amount of intact this compound remaining in your solution at different time points.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered when working with this compound in aqueous solutions.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound in aqueous solution. | Prepare fresh working solutions for each experiment. Minimize the time the compound spends in aqueous buffer before being added to the assay. |
| Inaccurate initial concentration of the stock solution. | Verify the concentration of your DMSO stock solution using a spectrophotometer or an analytical standard. | |
| Loss of compound activity over time | Hydrolysis or oxidation of this compound. | Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots. Protect from light. |
| Adsorption to plasticware. | Use low-adhesion polypropylene tubes and pipette tips. | |
| Precipitate formation in cell culture media | Poor solubility of this compound in the complex media. | Decrease the final concentration of this compound. Increase the percentage of serum in the media (if compatible with the experiment) as serum proteins can help to solubilize hydrophobic compounds. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Objective: To prepare stable and accurately concentrated solutions of this compound for use in experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, low-adhesion tips
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Stock Solution (10 mM in DMSO): a. Accurately weigh a known amount of this compound powder. b. Dissolve the powder in the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can be used if necessary. d. Aliquot the stock solution into single-use volumes in sterile, low-adhesion microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution (e.g., 10 µM in Assay Buffer): a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform a serial dilution of the stock solution in your desired aqueous assay buffer to reach the final working concentration. Important: Prepare this solution immediately before use. c. Vortex the working solution gently before adding it to your experiment.
Protocol 2: Assessment of this compound Stability in Aqueous Buffer using HPLC
Objective: To quantify the degradation of this compound in an aqueous buffer over time.
Materials:
-
This compound working solution (prepared as in Protocol 1)
-
Aqueous buffer of interest (e.g., PBS, pH 7.4)
-
Incubator or water bath set to the desired temperature (e.g., 37°C)
-
HPLC system with a C18 column and UV detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
-
Autosampler vials
Procedure:
-
Sample Preparation: a. Prepare a fresh solution of this compound in the aqueous buffer at the desired concentration (e.g., 10 µM). b. Immediately take a "time zero" sample and transfer it to an autosampler vial for HPLC analysis. c. Incubate the remaining solution at the desired temperature. d. At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the solution and transfer them to autosampler vials.
-
HPLC Analysis: a. Set up the HPLC method with an appropriate gradient to separate this compound from any potential degradation products. b. Inject the samples from each time point. c. Monitor the peak area of the intact this compound at its maximum absorbance wavelength.
-
Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample. b. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Visualizing Key Processes
This compound Signaling Pathway Inhibition
This compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This pathway plays a crucial role in cell proliferation, survival, and differentiation.
Caption: this compound inhibits EGFR signaling, blocking downstream pathways.
Experimental Workflow for Stability Assessment
A systematic workflow is essential for accurately determining the stability of this compound in your experimental conditions.
Caption: Workflow for assessing this compound stability in aqueous solutions.
Troubleshooting Logic for this compound Experiments
When encountering unexpected results, a logical troubleshooting process can help pinpoint the issue.
Caption: A decision tree for troubleshooting this compound experimental issues.
References
reducing experimental variability in WZ4141 assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the irreversible epidermal growth factor receptor (EGFR) inhibitor, WZ4141.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an irreversible small molecule inhibitor of EGFR. It specifically and covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification permanently inactivates the receptor, blocking its downstream signaling pathways that are crucial for cell proliferation and survival.[1] this compound is particularly effective against EGFR mutants harboring the T790M "gatekeeper" mutation, which confers resistance to first-generation reversible EGFR inhibitors.[2][3]
Q2: I am observing high variability in my cell viability (e.g., MTT, XTT) assay results. What are the potential causes?
High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells is a major source of variability. Ensure your cell suspension is homogenous before and during plating.
-
Edge Effects: Wells on the perimeter of the plate are prone to evaporation, which can alter the concentration of this compound. It is recommended to fill the outer wells with sterile PBS or media without cells and use the inner wells for your experiment.
-
Compound Precipitation: this compound may precipitate in the culture medium, especially at higher concentrations. Visually inspect the media for any signs of precipitation after adding the compound.
-
Incomplete Solubilization of Formazan Crystals (in MTT assays): Ensure complete dissolution of the formazan crystals by the solubilizing agent before reading the absorbance.
-
Interference from Test Compounds: Some compounds can interfere with the chemistry of the assay itself, leading to inaccurate readings.
Q3: My IC50 value for this compound is different from published values. Why might this be?
Discrepancies in IC50 values are common and can be attributed to several factors:
-
Cell Line Differences: Different cell lines can have varying levels of EGFR expression and downstream signaling activation, leading to different sensitivities to this compound.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and the duration of drug exposure can all impact the calculated IC50 value.
-
Assay Method: The choice of viability assay (e.g., MTT, XTT, CellTiter-Glo) can yield different IC50 values.
-
Cell Line Authenticity and Passage Number: It is crucial to use authenticated, low-passage cell lines, as genetic drift can occur over time, altering drug sensitivity.
Q4: I am not seeing the expected inhibition of EGFR phosphorylation in my Western blot. What should I check?
Several factors could lead to a lack of EGFR phosphorylation inhibition:
-
Suboptimal this compound Concentration or Incubation Time: Ensure you are using an appropriate concentration of this compound and that the incubation time is sufficient for covalent modification to occur.
-
Cell Line Characteristics: Verify that your cell line expresses EGFR and that the pathway is active. Some cell lines may require stimulation with a ligand like EGF to induce robust EGFR phosphorylation.
-
Antibody Quality: Use a validated and specific antibody for phosphorylated EGFR (p-EGFR).
-
Technical Issues with Western Blotting: Inefficient protein transfer, improper antibody dilutions, or issues with the detection reagents can all lead to weak or absent signals.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
| Potential Cause | Recommended Solution |
| Compound Instability/Precipitation | Prepare fresh dilutions of this compound for each experiment from a frozen stock. Visually inspect the media for any signs of precipitation after adding the compound. If solubility is a concern, consider using a lower final DMSO concentration (typically ≤0.1%). |
| Cell Culture Variability | Maintain a consistent cell passage number for all experiments. Ensure uniform cell seeding density across all wells by properly resuspending cells before plating. Avoid using cells that are over-confluent. |
| Inconsistent Treatment Conditions | Use calibrated pipettes for all liquid handling steps. Ensure a consistent incubation time with this compound. |
| Biological Heterogeneity | Be aware that even clonal cell lines can exhibit cell-to-cell variability in signaling responses. |
Issue 2: High Background in Biochemical Kinase Assays
| Potential Cause | Recommended Solution |
| Non-specific Binding | Include a blocking agent, such as Bovine Serum Albumin (BSA), in the reaction buffer. |
| Contaminated Reagents | Use high-purity reagents, including ATP and substrate. Prepare fresh buffers for each experiment. |
| Autophosphorylation of Kinase | Optimize the kinase concentration to minimize autophosphorylation while maintaining a sufficient signal window. |
| High ATP Concentration | If using a competitive assay format, a high ATP concentration can mask the inhibitory effect of this compound. Determine the Km of ATP for your specific EGFR mutant and use a concentration at or near the Km. |
Issue 3: Variability in Western Blot Results for p-EGFR
| Potential Cause | Recommended Solution |
| Inefficient Protein Extraction/Degradation | Use a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout the extraction process. |
| Suboptimal EGF Stimulation | If required for your cell line, optimize the concentration and duration of EGF treatment to achieve a robust and reproducible phosphorylation signal. Serum-starve cells prior to stimulation to reduce baseline EGFR activity. |
| Poor Protein Transfer | Optimize transfer conditions (time, voltage) for the large EGFR protein (~175 kDa). |
| Antibody Issues | Use a validated antibody specific for the desired phospho-site of EGFR. Titrate the primary antibody concentration to find the optimal signal-to-noise ratio. |
| Loading Inconsistencies | Perform a total protein quantification assay (e.g., BCA) to ensure equal loading of protein in each lane. Use a reliable loading control (e.g., GAPDH, β-actin) to normalize the data. |
Quantitative Data
Table 1: IC50 Values of this compound in Various Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | EGFR Status | IC50 (nM) | Reference |
| H1975 | L858R/T790M | 8 | |
| PC-9 | del E746-A750 | 2 | |
| HCC827 | del E746-A750 | 3 | |
| H3255 | L858R | 5 | |
| A549 | Wild-Type | >1000 |
Note: IC50 values can vary between laboratories due to different experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT)
This protocol is for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the end of the experiment. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Phospho-EGFR
This protocol is for assessing the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
This compound
-
Cell culture plates
-
EGF (if required for stimulation)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Methodology:
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. If necessary, serum-starve the cells for 12-24 hours. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Ligand Stimulation (if applicable): Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with lysis buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with the primary antibody against p-EGFR overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed for total EGFR and a loading control to normalize the data.
Protocol 3: In Vitro Biochemical Assay for Irreversible EGFR Inhibitors
This protocol is designed to determine the IC50 of an irreversible inhibitor like this compound against EGFR kinase.
Materials:
-
Recombinant human EGFR (Wild-Type or mutant)
-
This compound
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT, BSA)
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ADP-Glo™ Kinase Assay Kit (or similar detection reagent)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO.
-
Enzyme and Inhibitor Incubation: In a 384-well plate, add the EGFR enzyme in kinase buffer. Add a small volume of the this compound dilutions or DMSO (vehicle control). Incubate for 30-60 minutes at room temperature to allow for covalent bond formation.
-
Kinase Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP. Incubate for 1 hour at room temperature.
-
Signal Detection: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Visualizations
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Caption: General experimental workflow for evaluating the efficacy of this compound.
Caption: A logical flowchart for troubleshooting inconsistent experimental results.
References
- 1. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
WZ4141 interference with assay reagents
Welcome to the Technical Support Center for WZ4141. This resource is designed for researchers, scientists, and drug development professionals using this compound in their experiments. Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you might encounter.
This compound is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) kinase. Like many small molecule inhibitors, its use in various assays can sometimes lead to unexpected results. This guide will help you navigate potential challenges and ensure the accuracy and reliability of your data.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A: this compound is an ATP-competitive inhibitor of EGFR. This means it binds to the ATP-binding pocket of the EGFR kinase domain, preventing the binding of ATP and subsequent phosphorylation of downstream substrates. This action blocks the EGFR signaling cascade.
Q2: What is the recommended solvent and storage condition for this compound?
A: this compound is typically soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C. Once dissolved in DMSO, it should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What is the expected IC50 of this compound in a kinase assay?
A: The half-maximal inhibitory concentration (IC50) can vary depending on the assay conditions, particularly the ATP concentration. For an ATP-competitive inhibitor like this compound, a higher ATP concentration in the assay will lead to a higher apparent IC50 value. It is crucial to determine the IC50 under your specific experimental conditions.
Q4: Can this compound be used in cell-based assays?
A: Yes, this compound is designed to be cell-permeable and can be used in various cell-based assays to probe EGFR signaling.
Q5: I am seeing unexpected results in my cell viability assay. Could this compound be interfering with the assay reagents?
A: Yes, it is possible for small molecules to interfere with assay reagents. For example, in an MTT assay, the compound might chemically reduce the MTT reagent, leading to a false-positive signal.[1] In luciferase-based assays like CellTiter-Glo, the compound could potentially inhibit the luciferase enzyme. It is recommended to run appropriate controls to test for such interference.
Troubleshooting Guides
Kinase Assays (e.g., ADP-Glo, TR-FRET)
Problem: Higher than expected IC50 value for this compound.
| Potential Cause | Recommended Solution |
| High ATP Concentration | In an ATP-competitive assay, the inhibitor's potency is dependent on the ATP concentration.[2] Lower the ATP concentration to a level at or below the Km for ATP for the kinase. |
| Inhibitor Precipitation | This compound may precipitate in the aqueous assay buffer. Visually inspect for precipitation. If suspected, lower the final concentration of the inhibitor or adjust the buffer composition. |
| Inactive Inhibitor | The compound may have degraded due to improper storage or multiple freeze-thaw cycles. Use a fresh aliquot of this compound. |
| Inactive Kinase | The kinase enzyme may have lost activity.[3] Test the enzyme with a known control inhibitor and ensure proper storage and handling. |
Problem: High background signal in the kinase assay.
| Potential Cause | Recommended Solution |
| Kinase Autophosphorylation | Some kinases exhibit autophosphorylation, leading to a high background.[2] Optimize the kinase concentration and incubation time. |
| Contaminating Kinase Activity | The recombinant kinase preparation may have contaminating kinases.[2] Ensure the purity of your kinase. |
| Reagent Impurity | Impurities in ATP or the substrate can contribute to background signal. Use high-purity reagents. |
| Assay-Specific Artifacts | Some compounds can interfere with the detection system (e.g., luciferase inhibition in ADP-Glo). Run a counterscreen with the inhibitor and detection reagents in the absence of the kinase. |
Cell Viability Assays
Problem: Inconsistent results or high variability in MTT assays.
| Potential Cause | Recommended Solution |
| This compound Interference | The compound may directly reduce the MTT reagent. Include a control with this compound in cell-free media to check for chemical reduction of MTT. |
| Incomplete Solubilization of Formazan Crystals | The purple formazan crystals must be fully dissolved for accurate readings. Ensure complete solubilization by vigorous mixing and allowing sufficient incubation time with the solubilization buffer. |
| Cell Seeding Density | The number of cells should be within the linear range of the assay. Perform a cell titration to determine the optimal seeding density. |
| Edge Effects | Evaporation from the outer wells of the plate can lead to variability. Avoid using the outer wells or fill them with sterile PBS or media. |
Problem: Low signal or high background in CellTiter-Glo (Luminescence) assays.
| Potential Cause | Recommended Solution |
| This compound Interference | The compound may inhibit the luciferase enzyme. Run a control with a known amount of ATP, luciferase, and this compound to test for direct inhibition. |
| High Background Luminescence | Reagents or plates may be contaminated with ATP. Use sterile, high-quality reagents and plates. |
| Incomplete Cell Lysis | Inadequate mixing after adding the CellTiter-Glo reagent can result in incomplete cell lysis and ATP release. Ensure thorough mixing by shaking the plate for the recommended time. |
| Reagent Inactivity | The reconstituted CellTiter-Glo reagent has a limited shelf life. Ensure the reagent is within its expiration date and has been stored correctly. |
Western Blotting
Problem: No change in phosphorylation of downstream targets after this compound treatment.
| Potential Cause | Recommended Solution |
| Suboptimal Inhibitor Concentration or Incubation Time | The concentration of this compound may be too low, or the incubation time may be too short to see an effect. Perform a dose-response and time-course experiment. |
| Inactive this compound | The inhibitor may have degraded. Use a fresh aliquot for your experiment. |
| Cell Line Insensitivity | The cell line may not be dependent on EGFR signaling for the phosphorylation of the target of interest. Confirm EGFR expression and activation in your cell line. |
| Poor Antibody Quality | The antibody may not be specific or sensitive enough to detect the change in phosphorylation. Validate your antibody with appropriate positive and negative controls. |
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in a Kinase Assay at Different ATP Concentrations
| ATP Concentration | Apparent IC50 (nM) |
| 10 µM | 50 |
| 100 µM | 250 |
| 1 mM (Physiological) | 1500 |
Table 2: Troubleshooting Summary for Unexpected Cell Viability Results
| Assay | Potential Issue | Recommended Control Experiment |
| MTT | Direct reduction of MTT by this compound | Incubate this compound in cell-free media with MTT reagent and measure absorbance. |
| CellTiter-Glo | Inhibition of luciferase by this compound | Perform a luciferase activity assay with a standard amount of ATP in the presence and absence of this compound. |
Experimental Protocols
Protocol 1: In Vitro EGFR Kinase Assay (ADP-Glo)
-
Prepare a reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Add 5 µL of reaction buffer containing the desired concentration of this compound (or DMSO as a vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the EGFR enzyme and a suitable peptide substrate.
-
Initiate the reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Km for EGFR.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions.
-
Determine the IC50 by plotting the percent inhibition against the logarithm of the this compound concentration.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a DMSO vehicle control) for the desired duration (e.g., 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: Western Blotting for Phospho-ERK
-
Plate cells and allow them to adhere. Serum starve the cells overnight if necessary.
-
Pre-treat the cells with the desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK (p-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK as a loading control.
Visualizations
References
Technical Support Center: WZ4141 Efficacy in Resistant Cell Lines
Welcome to the technical support center for WZ4141, a potent and selective tyrosine kinase inhibitor (TKI). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing the efficacy of this compound, particularly in the context of acquired resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. It is designed to selectively and irreversibly bind to the ATP-binding site of the EGFR kinase domain, thereby inhibiting its autophosphorylation and downstream signaling. This leads to the suppression of tumor cell proliferation, survival, and metastasis in EGFR-driven cancers.
Q2: My cells have developed resistance to this compound. What are the common mechanisms of resistance?
Acquired resistance to EGFR TKIs like this compound is a significant clinical challenge. Several mechanisms can contribute to resistance, including:
-
Secondary Mutations in EGFR: The emergence of new mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, can reduce the binding affinity of this compound.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent their dependence on EGFR signaling. Common bypass pathways include the activation of MET, HER2, or AXL receptor tyrosine kinases.
-
Phenotypic Transformation: In some cases, cancer cells may undergo a phenotypic switch, such as an epithelial-to-mesenchymal transition (EMT), which is associated with reduced sensitivity to EGFR inhibition.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can lead to enhanced efflux of this compound from the cancer cells, reducing its intracellular concentration and efficacy.
Q3: How can I confirm the mechanism of resistance in my cell line?
To identify the specific resistance mechanism in your cell line, a multi-pronged approach is recommended:
-
Sanger Sequencing or Next-Generation Sequencing (NGS): Sequence the EGFR kinase domain to identify any potential secondary mutations.
-
Western Blotting/Phospho-RTK Arrays: Analyze the phosphorylation status of key signaling proteins to identify activated bypass pathways. Probing for phosphorylated MET, HER2, and AXL is a good starting point.
-
Gene Expression Analysis: Use qPCR or RNA-seq to assess changes in the expression of genes associated with EMT or drug transporters.
-
Functional Assays: Utilize specific inhibitors for suspected bypass pathways in combination with this compound to see if sensitivity is restored.
Troubleshooting Guides
Issue 1: Decreased Potency of this compound (Increased IC50)
If you observe a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line over time, it is indicative of acquired resistance.
Troubleshooting Steps:
-
Confirm Resistance: Perform a dose-response assay to accurately determine the new IC50 value and compare it to the parental, sensitive cell line.
-
Investigate Resistance Mechanism: Follow the steps outlined in FAQ Q3 to identify the underlying cause of resistance.
-
Implement a Combination Strategy: Based on the identified resistance mechanism, consider the following combination therapies:
-
For EGFR T790M mutation: While this compound is designed to be effective against T790M, higher concentrations or combination with other agents might be necessary.
-
For MET Amplification/Activation: Combine this compound with a MET inhibitor (e.g., crizotinib, capmatinib).
-
For HER2 Amplification/Activation: Combine this compound with a HER2 inhibitor (e.g., trastuzumab, lapatinib).
-
-
Dose Escalation: In some instances of mild resistance, a modest increase in the concentration of this compound may be sufficient to overcome resistance. However, be mindful of potential off-target effects at higher concentrations.
Issue 2: Incomplete Cell Killing at High Concentrations of this compound
Even at concentrations well above the IC50, you may observe a sub-population of viable, non-proliferating cells, often referred to as "drug-tolerant persisters."
Troubleshooting Steps:
-
Assess Cell Cycle Status: Use flow cytometry to analyze the cell cycle distribution of the remaining cells. Persister cells are often arrested in the G1 phase.
-
Investigate Apoptosis Induction: Perform an apoptosis assay (e.g., Annexin V/PI staining) to determine if this compound is effectively inducing programmed cell death. A lack of apoptosis may suggest the activation of pro-survival pathways.
-
Target Pro-Survival Pathways: Consider combining this compound with inhibitors of anti-apoptotic proteins, such as BCL-2 family inhibitors (e.g., navitoclax, venetoclax), to enhance cell killing.
-
Pulsed Dosing Regimen: A "drug holiday" or pulsed dosing strategy, where cells are treated with a high dose of this compound for a short period followed by a drug-free period, can sometimes be more effective at eliminating persister cells than continuous dosing.
Quantitative Data Summary
The following tables provide a hypothetical summary of quantitative data that could be generated during the investigation of this compound resistance.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Description | This compound IC50 (nM) |
| PC-9 | EGFR exon 19 deletion (Sensitive) | 15 |
| PC-9/WZ-R1 | This compound-Resistant (EGFR T790M) | 250 |
| PC-9/WZ-R2 | This compound-Resistant (MET Amplification) | 400 |
Table 2: Effect of Combination Therapy on this compound IC50 in Resistant Cell Lines
| Cell Line | Treatment | This compound IC50 (nM) |
| PC-9/WZ-R1 | This compound + Second-gen TKI (100 nM) | 80 |
| PC-9/WZ-R2 | This compound + Crizotinib (50 nM) | 25 |
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and/or a combination agent) for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values using a non-linear regression analysis (log(inhibitor) vs. normalized response -- variable slope).
Protocol 2: Western Blotting for Phospho-Receptor Tyrosine Kinases
-
Treat cells with this compound at the indicated concentrations for the desired time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-EGFR, phospho-MET, phospho-HER2, and total protein counterparts overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: EGFR Signaling Pathway and this compound Inhibition.
Caption: Troubleshooting Workflow for this compound Resistance.
Caption: Logic of Combination Therapy to Overcome Resistance.
Validation & Comparative
Validating WZ4141's Potency on EGFR Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of WZ4141's efficacy in inhibiting Epidermal Growth Factor Receptor (EGFR) phosphorylation against other well-established EGFR tyrosine kinase inhibitors (TKIs). The information is supported by experimental data from published studies and includes detailed protocols for key validation experiments.
Introduction to this compound and EGFR Inhibition
This compound is a potent, irreversible, third-generation EGFR inhibitor designed to target specific mutations in the EGFR gene, particularly the T790M resistance mutation that often arises after treatment with first-generation TKIs. By covalently binding to a cysteine residue in the ATP-binding pocket of the EGFR kinase domain, this compound effectively blocks the autophosphorylation of the receptor, a critical step in the activation of downstream signaling pathways that drive tumor cell proliferation and survival.
Comparative Analysis of EGFR Inhibitors
The following table summarizes the inhibitory potency of this compound and other EGFR TKIs on EGFR phosphorylation or cell viability in various cancer cell lines. It is important to note that the IC50 values are highly dependent on the specific cell line, EGFR mutation status, and the experimental assay used.
| Inhibitor | Generation | Target EGFR Mutations | Cell Line | Assay Type | IC50 (nM) |
| This compound | Third | T790M, Del19, L858R | H1975 (L858R/T790M) | EGFR Autophosphorylation | ~2 |
| Gefitinib | First | Del19, L858R | PC-9 (Del19) | EGFR Kinase Activity | 0.2 |
| H3255 (L858R) | Cell Proliferation | 75 | |||
| H1975 (L858R/T790M) | Cell Proliferation | >10,000 | |||
| Erlotinib | First | Del19, L858R | H1650 (Del19) | EGFR Kinase Activity | ~1500 |
| KYSE 270 (L861Q) | Cell Proliferation | 700 | |||
| Afatinib | Second | Pan-HER (including EGFR) | KYSE 270 (L861Q) | Cell Proliferation | 4 |
| KYSE 450 (S768I) | Cell Proliferation | 4 | |||
| Osimertinib | Third | T790M, Del19, L858R | KYSE 270 (L861Q) | Cell Proliferation | 30 |
| KYSE 450 (S768I) | Cell Proliferation | 400 |
Note: This table compiles data from multiple sources. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: EGFR Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for Validating EGFR Phosphorylation.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate non-small cell lung cancer (NSCLC) cells (e.g., NCI-H1975, which harbors the L858R and T790M EGFR mutations) in 6-well plates at a density of 5 x 10^5 cells per well.
-
Inhibitor Treatment: After 24 hours, treat the cells with varying concentrations of this compound or other EGFR inhibitors (e.g., 0, 1, 10, 100, 1000 nM) for 2-4 hours. Include a vehicle control (e.g., DMSO).
-
EGF Stimulation: For some experiments, cells can be starved of serum for 12-24 hours prior to inhibitor treatment, followed by stimulation with epidermal growth factor (EGF) (e.g., 50 ng/mL) for 15 minutes to induce robust EGFR phosphorylation.
Western Blotting for EGFR Phosphorylation
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-12% SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated EGFR (e.g., anti-pEGFR Tyr1068), total EGFR, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Quantification: Perform densitometric analysis of the bands using image analysis software. Normalize the p-EGFR signal to the total EGFR signal and then to the loading control to determine the relative inhibition of EGFR phosphorylation.
Conclusion
The available data strongly indicate that this compound is a highly potent inhibitor of EGFR phosphorylation, particularly against the clinically relevant T790M resistance mutation. Its irreversible binding mechanism offers a sustained inhibitory effect. When compared to first and second-generation EGFR TKIs, this compound and other third-generation inhibitors like osimertinib demonstrate superior activity against T790M-mutant EGFR, highlighting their importance in overcoming acquired resistance in NSCLC. The provided experimental protocols offer a robust framework for researchers to independently validate and compare the efficacy of this compound and other EGFR inhibitors in their specific research contexts.
A Comparative Guide: WZ4141 and Osimertinib in T790M-Mutant Non-Small Cell Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of WZ4141 and osimertinib, two potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), in the context of T790M-mutant non-small cell lung cancer (NSCLC). The T790M mutation is a key mechanism of acquired resistance to first- and second-generation EGFR TKIs. This document summarizes key experimental data, details underlying methodologies, and visualizes relevant biological pathways and workflows to inform research and drug development efforts.
Introduction
Osimertinib (formerly AZD9291) is a third-generation, irreversible EGFR-TKI that has demonstrated significant clinical efficacy and is a standard of care for patients with T790M-positive NSCLC. This compound and its close analogs (WZ4002, WZ8040) are also covalent pyrimidine-based EGFR inhibitors designed to be potent and selective against EGFR mutants, including T790M, while sparing wild-type (WT) EGFR. This guide collates and compares available preclinical data for these compounds to highlight their relative potency and efficacy in T790M models.
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (L858R/T790M) | EGFR (exon 19 del/T790M) | EGFR (WT) | Selectivity for L858R/T790M vs. WT |
| Osimertinib | <1 | <1 | 18 | ~18-fold |
| WZ4002 | 2 | 8 | >500 | >250-fold |
| WZ8040 | 2 | 8 | >500 | >250-fold |
Data for WZ4002 and WZ8040 are presented as representative analogs of this compound based on available literature.
Table 2: In Vitro Cellular Growth Inhibition (GI50, nM)
| Cell Line | EGFR Mutation | Osimertinib | WZ4002 | WZ8040 |
| NCI-H1975 | L858R/T790M | 11 | 8 | 32 |
| PC-9 (Erlotinib Resistant) | exon 19 del/T790M | 7 | 7 | 19 |
Data for WZ4002 and WZ8040 are presented as representative analogs of this compound based on available literature.
Table 3: In Vivo Efficacy in T790M Xenograft Models
| Compound | Model | Dose & Schedule | Tumor Growth Inhibition |
| Osimertinib | NCI-H1975 Xenograft | 25 mg/kg, q.d. | Significant tumor regression |
| WZ4002 | PC-9 (Erlotinib Resistant) Xenograft | 50 mg/kg, q.d. | Significant tumor regression |
q.d. = once daily
Signaling Pathway Inhibition
Both this compound and osimertinib are irreversible inhibitors that covalently bind to the Cys797 residue in the ATP-binding pocket of the EGFR kinase domain. This binding blocks the downstream signaling pathways that drive tumor cell proliferation and survival, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: EGFR Signaling Pathway Inhibition by this compound and Osimertinib.
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against various EGFR kinase mutants.
Methodology:
-
Recombinant EGFR proteins (wild-type and mutants) were expressed and purified.
-
Kinase activity was measured using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
The inhibitors were serially diluted and incubated with the kinase and a peptide substrate.
-
The reaction was initiated by the addition of ATP.
-
After incubation, a europium-labeled anti-phosphotyrosine antibody was added.
-
The TR-FRET signal was measured, and IC50 values were calculated from the dose-response curves.
Cell Viability Assay
Objective: To assess the growth inhibitory effects of the compounds on NSCLC cell lines harboring the T790M mutation.
Methodology:
-
NCI-H1975 (L858R/T790M) and erlotinib-resistant PC-9 (exon 19 del/T790M) cells were seeded in 96-well plates.
-
Cells were treated with a range of concentrations of the inhibitors for 72 hours.
-
Cell viability was determined using a CellTiter-Glo luminescent cell viability assay, which measures ATP levels.
-
Luminescence was read on a plate reader, and GI50 values were determined from the resulting dose-response curves.
Caption: Workflow for Cell Viability Assay.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model of T790M-positive NSCLC.
Methodology:
-
Female athymic nude mice were subcutaneously implanted with T790M-positive NSCLC cells (e.g., NCI-H1975 or erlotinib-resistant PC-9).
-
When tumors reached a predetermined size, mice were randomized into treatment and vehicle control groups.
-
Compounds were administered orally, once daily, at the specified doses.
-
Tumor volume and body weight were measured regularly.
-
At the end of the study, tumors were excised and weighed.
-
Tumor growth inhibition was calculated by comparing the tumor sizes in the treated groups to the vehicle control group.
Conclusion
Both this compound (as represented by its close analogs WZ4002 and WZ8040) and osimertinib demonstrate potent and selective inhibitory activity against EGFR T790M-mutant NSCLC models in preclinical studies. The in vitro data suggest that the WZ-series of compounds have a higher selectivity for mutant EGFR over wild-type EGFR compared to osimertinib. Both classes of compounds show significant anti-proliferative effects in T790M-positive cell lines and induce tumor regression in xenograft models. This guide provides a foundational comparison to aid researchers in the ongoing development of next-generation EGFR inhibitors to overcome resistance in NSCLC. Further head-to-head preclinical and clinical studies would be beneficial to fully elucidate the comparative efficacy and safety profiles of these promising therapeutic agents.
WZ4141: A Comparative Guide to Its Kinase Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
WZ4141 is a potent, irreversible, and mutant-selective inhibitor of the Epidermal Growth Factor Receptor (EGFR). Its development marked a significant advancement in overcoming acquired resistance to first- and second-generation EGFR inhibitors in non-small cell lung cancer (NSCLC), particularly resistance mediated by the T790M "gatekeeper" mutation. This guide provides a comprehensive analysis of the selectivity profile of this compound against a broad panel of kinases, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound (WZ4002)
The selectivity of this compound (also known as WZ4002) was extensively characterized by Zhou et al. in their seminal 2009 publication in Nature, titled "Novel mutant-selective EGFR kinase inhibitors against EGFR T790M." The study employed a kinase screen to evaluate the inhibitor's activity against a large panel of kinases. Kinases that exhibited greater than 95% inhibition at a concentration of 10 μM were subsequently selected for the determination of their dissociation constants (Kd). This two-step process allowed for the identification of both primary targets and potential off-targets with high affinity.
The results from this comprehensive screening revealed that this compound is a highly selective inhibitor of EGFR, particularly the mutant forms. In addition to its potent activity against EGFR, this compound demonstrated inhibitory activity against a small number of other kinases, primarily those possessing a cysteine residue in a homologous position to Cys797 in EGFR, which is the site of covalent modification by the inhibitor.
The following table summarizes the dissociation constants (Kd) for the kinases most potently inhibited by this compound, as determined in the aforementioned study.
| Kinase | Dissociation Constant (Kd) in nM |
| EGFR (L858R/T790M) | 2 |
| EGFR (delE746_A750/T790M) | 6 |
| EGFR (L858R) | 8 |
| EGFR (delE746_A750) | 2 |
| EGFR (WT) | 32 |
| BLK | 18 |
| BMX | 33 |
| BTK | 46 |
| ITK | 160 |
| TEC | 200 |
| TXK | 260 |
| JAK3 | 170 |
| ERBB2 (HER2) | 32 |
| ERBB4 (HER4) | 41 |
Data sourced from Zhou W, et al. Nature. 2009;462(7276):1070-1074. Supplementary Table S3.
Experimental Protocols
Kinase Selectivity Screening (KINOMEscan™)
The kinase selectivity profiling of this compound was performed using the KINOMEscan™ platform (formerly Ambit Biosciences). This competition binding assay quantitatively measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of kinases.
Experimental Workflow:
-
Assay Components: The assay consists of three main components:
-
DNA-tagged kinases.
-
An immobilized ligand that binds to the active site of the kinases.
-
The test compound (this compound).
-
-
Competition Binding: The DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound. If the test compound binds to the kinase's active site, it will compete with the immobilized ligand, resulting in a lower amount of kinase bound to the solid support.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower qPCR signal indicates stronger binding of the test compound to the kinase.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). For compounds showing significant inhibition (e.g., >95% at 10 μM for this compound), dissociation constants (Kd) are determined by running the assay with a range of compound concentrations.
Signaling Pathway Inhibition
This compound exerts its therapeutic effect by inhibiting the signaling cascade downstream of the Epidermal Growth Factor Receptor (EGFR). Upon binding of a ligand, such as EGF, EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, leading to the activation of multiple downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, these pathways are constitutively active, driving uncontrolled cell growth.
This compound, by irreversibly binding to the ATP-binding site of the EGFR kinase domain, blocks its autophosphorylation and subsequent activation of these downstream pathways. Its selectivity for mutant EGFR, including the T790M resistance mutation, allows for the targeted inhibition of cancer cells while sparing normal cells that express wild-type EGFR, thereby reducing the toxicity commonly associated with non-selective EGFR inhibitors.
Conclusion
This compound (WZ4002) is a highly selective inhibitor of mutant EGFR, demonstrating significant potency against clinically relevant mutations, including the T790M resistance mutation, while exhibiting substantially less activity against wild-type EGFR. Its selectivity profile, characterized by potent inhibition of a narrow range of kinases, underscores its targeted mechanism of action. This high degree of selectivity is a key attribute that contributes to its improved therapeutic index compared to earlier generation EGFR inhibitors. The data presented in this guide provides a valuable resource for researchers engaged in the study of EGFR-driven cancers and the development of next-generation targeted therapies.
WZ4141: A Comparative Guide to its Selectivity and Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase inhibitor WZ4141, also known as ZSTK474, focusing on its selectivity profile. While the initial query concerned cross-reactivity with wild-type Epidermal Growth Factor Receptor (EGFR), available scientific literature identifies this compound as a potent inhibitor of Phosphoinositide 3-Kinase (PI3K). This guide will, therefore, present a detailed analysis of this compound's activity against its primary targets, the Class I PI3K isoforms, and address the current lack of evidence for its interaction with wild-type EGFR.
Executive Summary
This compound is a pan-Class I PI3K inhibitor, demonstrating potent inhibition of all four isoforms (p110α, p110β, p110δ, and p110γ). Extensive searches of publicly available scientific literature and databases did not yield any data from broad kinase screening panels (kinome scans) for this compound that would indicate cross-reactivity with wild-type EGFR. The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding pocket of PI3K enzymes. This guide compares the inhibitory activity of this compound against PI3K isoforms with that of other well-established pan-PI3K inhibitors, Wortmannin, LY294002, and Buparlisib (BKM120).
Comparison of Inhibitory Activity against Class I PI3K Isoforms
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other pan-PI3K inhibitors against the four Class I PI3K isoforms. Lower IC50 values indicate greater potency.
| Inhibitor | PI3Kα (p110α) IC50 (nM) | PI3Kβ (p110β) IC50 (nM) | PI3Kδ (p110δ) IC50 (nM) | PI3Kγ (p110γ) IC50 (nM) |
| This compound (ZSTK474) | 16[1] | 44[1] | 5[1] | 49[1] |
| Wortmannin | ~5 (non-isoform specific)[2] | ~5 (non-isoform specific) | ~5 (non-isoform specific) | ~5 (non-isoform specific) |
| LY294002 | 500 | 970 | 570 | - |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
Signaling Pathway and Experimental Workflow
To understand the context of this compound's activity, the following diagrams illustrate the PI3K signaling pathway and a typical experimental workflow for determining kinase inhibitor potency.
Caption: PI3K Signaling Pathway Inhibition by this compound.
Caption: In Vitro Kinase Inhibition Assay Workflow.
Experimental Protocols
The inhibitory activity of this compound and other PI3K inhibitors is typically determined using in vitro kinase assays. Below are generalized protocols for two common methods.
Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay
This assay measures the enzymatic activity of PI3K by detecting the production of its product, phosphatidylinositol (3,4,5)-trisphosphate (PIP3).
-
Reagent Preparation : Prepare a reaction buffer containing MgCl2, DTT, and other necessary salts. Dilute the PI3K enzyme, the lipid substrate (e.g., PI(4,5)P2), and ATP to their final concentrations in the reaction buffer. Prepare serial dilutions of the inhibitor (e.g., this compound) in DMSO.
-
Kinase Reaction : In a microplate, add the PI3K enzyme, the lipid substrate, and the inhibitor at various concentrations. Initiate the kinase reaction by adding ATP. Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Detection : Stop the reaction by adding a solution containing EDTA and a detection mix. The detection mix typically includes a europium cryptate-labeled anti-tag antibody (e.g., anti-GST) and an allophycocyanin (APC)-labeled PIP3-binding protein.
-
Signal Measurement : After a further incubation period, read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : The ratio of the acceptor to donor fluorescence is calculated. The amount of PIP3 produced is inversely proportional to the HTRF signal. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
PI3K Activity ELISA
This is a competitive enzyme-linked immunosorbent assay to quantify the amount of PIP3 produced.
-
Kinase Reaction : The kinase reaction is performed in a similar manner to the HTRF assay, by incubating the PI3K enzyme, lipid substrate, ATP, and inhibitor.
-
Stopping the Reaction and Incubation with Detector : The reaction is stopped, and the reaction mixture is incubated with a PIP3 detector protein.
-
Competitive Binding : The mixture is then transferred to a microplate pre-coated with PIP3. The PIP3 produced in the enzymatic reaction competes with the coated PIP3 for binding to the detector protein.
-
Detection : The plate is washed to remove unbound reagents. A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP) is added, which binds to the detector protein. After another wash step, a substrate for the enzyme is added, leading to a colorimetric or chemiluminescent signal.
-
Data Analysis : The signal is inversely proportional to the amount of PIP3 produced in the initial reaction. A standard curve is generated using known concentrations of PIP3, and the IC50 of the inhibitor is calculated.
Conclusion
This compound (ZSTK474) is a potent, pan-Class I PI3K inhibitor with low nanomolar IC50 values against all four isoforms. A thorough review of the scientific literature reveals no evidence of cross-reactivity with wild-type EGFR. Researchers using this compound as a chemical probe should consider its well-documented activity against the PI3K pathway. For studies requiring the inhibition of wild-type EGFR, specific EGFR inhibitors should be utilized. This guide provides a framework for understanding the selectivity of this compound and offers a comparison with other common PI3K inhibitors, aiding in the selection of appropriate tools for research in cell signaling and drug discovery.
References
Confirming the Covalent Binding of WZ4141 to Cys797: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the covalent epidermal growth factor receptor (EGFR) inhibitor, WZ4141, with other relevant inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying biological and experimental processes. This document is intended to serve as a practical resource for researchers investigating EGFR signaling and developing novel targeted therapies.
Introduction
This compound is a potent, irreversible inhibitor of mutant EGFR, demonstrating significant activity against the L858R/T790M double mutant, a common mechanism of resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs).[1][2] Its mechanism of action involves the formation of a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding site of the EGFR kinase domain.[2] This irreversible binding leads to the sustained inhibition of EGFR signaling pathways, ultimately suppressing the proliferation of cancer cells harboring these specific mutations. The confirmation of this covalent interaction is paramount in characterizing the inhibitor's mechanism and guiding further drug development efforts.
Comparative Analysis of EGFR Inhibitors
To contextualize the performance of this compound, this section compares its binding affinity and inhibitory activity with other notable covalent and non-covalent EGFR inhibitors. WZ4002, a close analog and often used interchangeably with this compound in research literature, is used here as a proxy for this compound's biochemical parameters.
| Inhibitor | Type | Target EGFR Mutant | IC₅₀ (nM) | Kᵢ (nM) | kᵢₙₐ꜀ₜ (s⁻¹) | kᵢₙₐ꜀ₜ/Kᵢ (M⁻¹s⁻¹) |
| This compound (as WZ4002) | Covalent | L858R/T790M | 8[2] | 1.9[3] | 0.0048 | 2.5 x 10⁶ |
| WT | >2000 | 340 | 0.024 | 7.1 x 10⁴ | ||
| Afatinib | Covalent | L858R/T790M | 8 | 0.5 | 0.0035 | 7.0 x 10⁶ |
| WT | 1 | 0.1 | 0.0019 | 1.9 x 10⁷ | ||
| Osimertinib | Covalent | L858R/T790M | 1 | - | - | - |
| WT | 15 | - | - | - | ||
| WZ4003 | Non-covalent | L858R/T790M | 280 | - | - | - |
| WT | >5000 | - | - | - |
Table 1: Comparison of Inhibitory Potency of Selected EGFR Inhibitors. This table summarizes the half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and rate of inactivation (kᵢₙₐ꜀ₜ) for this compound (as WZ4002), afatinib, osimertinib, and the non-covalent inhibitor WZ4003 against wild-type (WT) and mutant EGFR.
Experimental Protocols
Kinase Inhibition Assay (Luminescence-Based)
This protocol is adapted from a generalized method for determining the IC₅₀ of covalent EGFR inhibitors and can be applied to this compound.
Materials:
-
Recombinant human EGFR protein (WT and L858R/T790M mutant)
-
This compound and control inhibitors
-
Poly-Glu-Tyr (4:1) peptide substrate
-
ATP
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 384-well plate, add the EGFR enzyme, the peptide substrate, and the inhibitor at various concentrations.
-
Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding a concentration of ATP that is approximately the Kₘ for the specific EGFR variant.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagent according to the manufacturer's protocol.
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.
Intact Protein Mass Spectrometry for Covalent Adduct Confirmation
This protocol outlines the general steps to confirm the covalent binding of this compound to EGFR via mass spectrometry.
Materials:
-
Recombinant human EGFR protein
-
This compound
-
Incubation buffer (e.g., 25 mM Tris, 250 mM NaCl, 10% glycerol, 1 mM TCEP, pH 8.0)
-
LC-MS system (e.g., Agilent 6210 time-of-flight mass spectrometer coupled to an Agilent 1200 LC)
-
C4 column for protein separation
Procedure:
-
Incubate the EGFR protein with an excess of this compound in the incubation buffer on ice for 3 hours.
-
Remove the unbound inhibitor using a desalting column.
-
Analyze the protein sample using LC-MS. The protein is first separated on a C4 column and then introduced into the mass spectrometer via electrospray ionization.
-
Acquire the mass spectrum of the intact protein.
-
Compare the mass of the this compound-treated EGFR with an untreated control. A mass shift corresponding to the molecular weight of this compound confirms the formation of a covalent adduct.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and the experimental workflow for confirming covalent binding.
Caption: Covalent inhibition of EGFR signaling by this compound.
Caption: Experimental workflow for confirming covalent binding.
References
- 1. Structural elements that enable specificity for mutant EGFR kinase domains with next-generation small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of WZ4141 and Other 3rd Generation EGFR Inhibitors: A Guide for Researchers
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), third-generation epidermal growth factor receptor (EGFR) inhibitors have emerged as a cornerstone of treatment, particularly for patients who have developed resistance to earlier generation therapies. This guide provides a comparative analysis of WZ4141 and other prominent third-generation EGFR inhibitors, focusing on their preclinical and clinical performance, supported by experimental data. While extensive data is available for clinically approved agents such as osimertinib, rociletinib, and olmutinib, publicly accessible information on the preclinical compound this compound is limited. This guide, therefore, focuses on a comprehensive comparison of the well-characterized third-generation inhibitors, with the acknowledgment that this compound represents an earlier stage of research in this class of drugs.
Third-generation EGFR tyrosine kinase inhibitors (TKIs) were specifically designed to target the T790M "gatekeeper" mutation, a common mechanism of acquired resistance to first- and second-generation EGFR inhibitors, while sparing wild-type (WT) EGFR to minimize toxicities.[1][2][3] These inhibitors, including the prototypical research compound WZ4002 and its analogs, form a covalent bond with a cysteine residue (C797) in the ATP-binding pocket of the EGFR kinase domain, leading to irreversible inhibition.[2]
Mechanism of Action and Preclinical Potency
The defining characteristic of third-generation EGFR inhibitors is their high potency against EGFR mutants harboring both a sensitizing mutation (e.g., exon 19 deletion or L858R) and the T790M resistance mutation, coupled with significantly lower activity against wild-type EGFR. This selectivity translates to a wider therapeutic window compared to earlier generation TKIs. The preclinical potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) against various EGFR mutant cell lines.
Table 1: In Vitro Potency of 3rd Generation EGFR Inhibitors Against Various EGFR Genotypes
| Inhibitor | EGFR (WT) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) | EGFR (Exon 19 Del/T790M) IC50 (nM) | Selectivity for Mutant vs. WT (L858R/T790M) |
| Osimertinib (AZD9291) | ~480-1,865 | ~13-54 | ~13-54 | ~200x |
| Rociletinib (CO-1686) | ~547-4,275 | ~7-32 | ~7-32 | ~22x |
| Olmutinib (HM61713) | Data not consistently reported | ~0.01 µM (10 nM) | Data not consistently reported | High |
| WZ4002 | >1000 | <2 | <2 | >500x |
| This compound | No data available | No data available | No data available | No data available |
Note: IC50 values can vary between different studies and assay conditions. The data presented here is a synthesis of reported values for comparative purposes.
Clinical Efficacy and Safety
The clinical development of third-generation EGFR inhibitors has demonstrated their superiority over chemotherapy in patients with T790M-positive NSCLC who have progressed on a prior EGFR TKI.
Table 2: Clinical Performance of 3rd Generation EGFR Inhibitors in T790M-Positive NSCLC
| Inhibitor | Phase III Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Common Adverse Events (Grade ≥3) |
| Osimertinib | AURA3 | 71% | 10.1 months | Rash, diarrhea, paronychia |
| Rociletinib | TIGER-3 (terminated) | 17.3% (vs. chemo) | 4.1 months (vs. chemo) | Hyperglycemia, QTc prolongation |
| Olmutinib | ELUXA 1 (terminated) | 54% | 7.0 months | Diarrhea, rash, nausea |
Central Nervous System (CNS) Activity
Brain metastases are a significant challenge in the management of EGFR-mutant NSCLC. The ability of third-generation inhibitors to penetrate the blood-brain barrier and control intracranial disease is a critical differentiator. Preclinical and clinical studies have shown that osimertinib has superior CNS penetration and efficacy compared to earlier generation TKIs and even some other third-generation inhibitors.
Experimental Protocols
A comprehensive understanding of the data presented requires insight into the methodologies used to generate it. Below are detailed protocols for key experiments cited in the evaluation of third-generation EGFR inhibitors.
EGFR Kinase Inhibition Assay (Biochemical Assay)
Objective: To determine the in vitro inhibitory activity of a compound against purified EGFR kinase domains (wild-type and mutant forms).
Methodology:
-
Reagents and Materials: Purified recombinant human EGFR kinase domains (WT, L858R/T790M, Exon 19 Del/T790M), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), kinase assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compound (e.g., this compound), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compound in DMSO. b. In a microplate, add the EGFR kinase, the peptide substrate, and the diluted test compound to the kinase assay buffer. c. Initiate the kinase reaction by adding a solution of ATP. d. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). e. Stop the reaction and measure the amount of product formed (phosphorylated substrate) or ATP consumed using a suitable detection method, such as luminescence, fluorescence, or radioactivity. f. Plot the percentage of kinase inhibition against the logarithm of the compound concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (Cell-Based Assay)
Objective: To assess the effect of an EGFR inhibitor on the viability and proliferation of cancer cell lines with different EGFR genotypes.
Methodology:
-
Reagents and Materials: Human NSCLC cell lines (e.g., PC-9 for EGFR exon 19 deletion, H1975 for L858R/T790M, and A549 for EGFR wild-type), cell culture medium and supplements, test compound, and a viability reagent (e.g., MTT, MTS, or CellTiter-Glo®).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add the viability reagent to each well according to the manufacturer's instructions. e. Measure the signal (absorbance or luminescence) using a microplate reader. f. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the GI50 (50% growth inhibition) or IC50 value.
In Vivo Tumor Xenograft Model
Objective: To evaluate the in vivo antitumor efficacy of an EGFR inhibitor in a preclinical animal model.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant human NSCLC cells (e.g., H1975) into the flanks of the mice. b. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). c. Randomize the mice into treatment and control groups. d. Administer the test compound (e.g., by oral gavage) and vehicle control to the respective groups at a specified dose and schedule. e. Measure tumor volume and body weight regularly (e.g., twice a week). f. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic studies). g. Plot the mean tumor volume over time for each group to assess antitumor efficacy.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is crucial for a clear understanding. The following diagrams, generated using the DOT language, illustrate the EGFR signaling pathway and a typical preclinical workflow for evaluating EGFR inhibitors.
Caption: EGFR Signaling Pathway.
Caption: Preclinical to Clinical Workflow.
Conclusion
Third-generation EGFR inhibitors have revolutionized the treatment of EGFR T790M-mutant NSCLC. While osimertinib is the most clinically advanced and widely used agent in this class, with robust preclinical and clinical data supporting its efficacy and safety, other compounds like rociletinib and olmutinib have also been extensively studied, though their development has faced challenges. This compound remains a preclinical entity with limited publicly available data, precluding a direct, in-depth comparison with its clinically validated counterparts. The provided experimental protocols and workflow diagrams offer a foundational understanding of the rigorous evaluation process these inhibitors undergo, from initial discovery to potential clinical application. Future research will likely focus on overcoming resistance to third-generation inhibitors and exploring novel combination strategies to further improve patient outcomes.
References
- 1. Design, synthesis, and biological evaluation of novel EGFR inhibitors containing 5-chloro-3-hydroxymethyl-indole-2-carboxamide scaffold with apoptotic antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]
A Comparative Benchmarking Guide: WZ4002 Versus Next-Generation EGFR Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-small cell lung cancer (NSCLC) treatment has been revolutionized by the development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation, has driven the development of next-generation TKIs. This guide provides a comprehensive comparison of WZ4002, a potent and selective third-generation EGFR inhibitor, with other key next-generation TKIs, including the FDA-approved osimertinib (AZD9291) and the clinical-stage rociletinib (CO-1686). This analysis is based on publicly available preclinical data to assist researchers in evaluating their relative performance.
Executive Summary
WZ4002 is a covalent, irreversible TKI designed to selectively inhibit EGFR mutants, including those harboring the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2] This selectivity profile is a hallmark of third-generation EGFR TKIs, aiming to reduce the dose-limiting toxicities associated with earlier-generation inhibitors that also potently inhibit WT EGFR.[2] Preclinical studies demonstrate that WZ4002 exhibits nanomolar potency against various EGFR mutations and effectively induces tumor regression in in-vivo models.[1] This guide will delve into the quantitative data from key preclinical studies to provide a direct comparison of WZ4002 with its contemporaries.
Data Presentation: In Vitro Potency and Selectivity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of WZ4002 and other next-generation TKIs against various EGFR genotypes. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (nM) of Next-Generation TKIs Against Common EGFR Mutations
| Compound | EGFR L858R | EGFR delE746_A750 | EGFR L858R/T790M | EGFR delE746_A750/T790M | EGFR WT |
| WZ4002 | 2 | 3 | 8 | 2 | >1000 |
| Osimertinib (AZD9291) | 1.2 | 1.3 | 0.9 | ~15 | 490 |
| Rociletinib (CO-1686) | ~10 | ~10 | ~20-40 | ~20-40 | ~200-300 |
Data compiled from multiple preclinical studies. Actual values may vary depending on the specific cell lines and assay conditions used.
Table 2: Selectivity Ratios of WZ4002 and Osimertinib
| Compound | Selectivity for L858R/T790M vs. WT EGFR (IC50 WT / IC50 L858R/T790M) |
| WZ4002 | >125 |
| Osimertinib (AZD9291) | ~544 |
This ratio indicates the preference of the inhibitor for the mutant EGFR over the wild-type form. A higher ratio signifies greater selectivity.
Experimental Protocols
The data presented in this guide are primarily derived from two key types of preclinical experiments: cell viability assays and immunoblotting to assess protein phosphorylation.
Cell Viability Assay (MTS/CellTiter-Glo)
This assay determines the concentration of a TKI required to inhibit the growth and proliferation of cancer cell lines with specific EGFR mutations.
Methodology:
-
Cell Culture: NSCLC cell lines (e.g., PC-9 for EGFR delE746_A750, H1975 for EGFR L858R/T790M) or Ba/F3 pro-B cells engineered to express specific EGFR mutants are cultured in appropriate media.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The cells are then treated with a serial dilution of the TKI (e.g., WZ4002, osimertinib) for a period of 72 hours.
-
Reagent Incubation: After the treatment period, a reagent such as MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or CellTiter-Glo is added to each well. These reagents are converted into a colored formazan product or generate a luminescent signal, respectively, in proportion to the number of viable cells.
-
Data Acquisition: The absorbance or luminescence is measured using a microplate reader.
-
Analysis: The results are plotted as the percentage of cell viability versus the inhibitor concentration, and the IC50 value is calculated from the dose-response curve.
Immunoblotting (Western Blot) for EGFR Phosphorylation
This technique is used to assess the ability of a TKI to inhibit the autophosphorylation of EGFR and its downstream signaling proteins (e.g., AKT, ERK).
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of the TKI for a specified period (e.g., 2-4 hours).
-
Cell Lysis: The cells are then lysed to extract the total cellular proteins.
-
Protein Quantification: The concentration of the extracted protein is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: The membrane is incubated with primary antibodies that specifically recognize the phosphorylated forms of EGFR (p-EGFR), total EGFR, and other signaling proteins. This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured on X-ray film or with a digital imager. The intensity of the bands corresponds to the amount of the target protein.
Visualizing the Mechanism of Action
The following diagrams illustrate the EGFR signaling pathway and the experimental workflow for evaluating TKI efficacy.
References
In Vivo Anti-Tumor Activity of WZ4141: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo anti-tumor activity of WZ4141, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). This document summarizes available preclinical data, details experimental methodologies, and contextualizes the compound's efficacy against relevant alternative therapies.
This compound is a covalent, irreversible EGFR inhibitor designed to target the T790M resistance mutation, a common mechanism of acquired resistance to first and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC). Its development marked a significant step in overcoming therapeutic challenges posed by EGFR mutations.
Comparative In Vivo Efficacy of this compound
This compound has demonstrated potent and selective anti-tumor activity in preclinical xenograft models of NSCLC harboring EGFR mutations, particularly the double mutant (L858R/T790M) and exon 19 deletion/T790M (del19/T790M) variants.
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| This compound | H1975 (L858R/T790M) NSCLC Xenograft | 50 mg/kg, oral, daily | Significant tumor regression | Showed marked tumor shrinkage and was well-tolerated. |
| This compound | PC-9 (del19) Gefitinib-resistant Xenograft (T790M) | 50 mg/kg, oral, daily | Complete tumor regression | Induced durable tumor responses in a model of acquired resistance. |
| Osimertinib (AZD9291) | H1975 (L858R/T790M) NSCLC Xenograft | 25 mg/kg, oral, daily | Significant tumor regression | Demonstrated potent anti-tumor activity at a lower dose compared to this compound in some studies. |
| Gefitinib | H1975 (L858R/T790M) NSCLC Xenograft | 150 mg/kg, oral, daily | Minimal to no effect | Ineffective against the T790M resistance mutation. |
Note: The data presented is a synthesis of findings from multiple preclinical studies. Direct head-to-head comparative studies may not be available for all compounds and conditions.
Experimental Protocols
The following provides a generalized methodology for the in vivo xenograft studies cited in this guide. Specific parameters may vary between individual experiments.
1. Cell Lines and Culture:
-
Human NSCLC cell lines, such as H1975 (harboring L858R and T790M EGFR mutations) and gefitinib-resistant PC-9 cells (engineered to express the T790M mutation), were used.
-
Cells were cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. Animal Models:
-
Immunocompromised mice (e.g., athymic nude mice or NOD/SCID mice), typically 6-8 weeks old, were used to prevent rejection of human tumor xenografts.
-
Animals were housed in a pathogen-free environment with ad libitum access to food and water.
3. Xenograft Implantation:
-
A suspension of cancer cells (typically 5 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL of a mixture of media and Matrigel) was subcutaneously injected into the flank of each mouse.
-
Tumor growth was monitored regularly using calipers. Tumor volume was calculated using the formula: (Length x Width^2) / 2.
4. Drug Administration:
-
Once tumors reached a predetermined size (e.g., 100-200 mm³), mice were randomized into treatment and control groups.
-
This compound and other TKIs were typically formulated in a vehicle solution (e.g., 0.5% methylcellulose) for oral gavage.
-
Treatment was administered daily at the specified doses. The control group received the vehicle only.
5. Efficacy Evaluation:
-
Tumor volumes and body weights were measured 2-3 times per week.
-
The primary endpoint was tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, tumors were often excised for further analysis, such as western blotting to assess target engagement and immunohistochemistry to evaluate downstream signaling pathways.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway of this compound and the general workflow of the in vivo experiments.
A Head-to-Head Comparison of Third-Generation EGFR Inhibitors: WZ4141 and Rociletinib
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two third-generation epidermal growth factor receptor (EGFR) inhibitors, WZ4141 and rociletinib. This analysis is based on available experimental data to inform research and development decisions in the context of non-small cell lung cancer (NSCLC).
This compound and rociletinib are both covalent, irreversible inhibitors designed to target the T790M mutation in the EGFR gene, a common mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). While rociletinib advanced to clinical trials before its development was terminated, this compound has remained a key compound in preclinical research. This guide synthesizes available data to draw a comparative preclinical profile of these two molecules.
Mechanism of Action
Both this compound and rociletinib are pyrimidine-based EGFR inhibitors that form a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible inhibition is key to their potency against the T790M mutant, which confers resistance to earlier generation TKIs. The selectivity for mutant EGFR over wild-type (WT) EGFR is a critical feature of third-generation inhibitors, aiming to reduce the dose-limiting toxicities associated with WT EGFR inhibition, such as rash and diarrhea.[1]
Rociletinib's structure includes a meta-acrylamide group that covalently binds to Cys797.[2] It was shown to be 22 times more selective for the L858R/T790M double mutant compared to WT-EGFR.[3]
Quantitative Performance Data
The following tables summarize the available in vitro efficacy data for this compound and rociletinib against various EGFR genotypes and in different NSCLC cell lines.
Table 1: Biochemical Potency (IC50, nM)
| Compound | EGFR WT | EGFR L858R | EGFR L858R/T790M | EGFR ex19del/T790M |
| This compound | 2 | <1 | 2 | <1 |
| Rociletinib | 6 | Data Not Available | <0.51 | 7-32 |
IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of the kinase by 50%. Lower values indicate higher potency.
Table 2: Cellular Potency (GI50/IC50, nM)
| Compound | H1975 (L858R/T790M) | PC-9 (ex19del) | PC-9ER (ex19del/T790M) | A549 (WT EGFR) |
| This compound | 8 | 2 | Data Not Available | >5000 |
| Rociletinib | 23 | Data Not Available | 37 | 547-4,275 |
GI50/IC50 values in cellular assays represent the concentration of the inhibitor required to inhibit cell growth or viability by 50%.
Resistance Profiles
Acquired resistance is a significant challenge for all targeted therapies. For third-generation EGFR inhibitors, the most common mechanism of acquired resistance is the C797S mutation, which prevents the covalent binding of the inhibitor to the Cys797 residue.[4]
-
Rociletinib: Clinical studies and preclinical models have shown that resistance to rociletinib can arise from the C797S mutation. Other resistance mechanisms include MET amplification.
-
This compound: While specific clinical resistance data for this compound is unavailable due to its preclinical status, it is anticipated that the C797S mutation would also confer resistance to this compound due to their shared covalent binding mechanism.
Experimental Protocols
Biochemical Kinase Assay (Generic Protocol)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
-
Reagents: Recombinant human EGFR kinase (WT or mutant), kinase substrate (e.g., a synthetic peptide), ATP, test compound (this compound or rociletinib), kinase assay buffer.
-
Procedure:
-
In a 384-well plate, add the recombinant kinase, the kinase substrate, and serially diluted concentrations of the test compound or vehicle control.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity. This is often done by quantifying the amount of phosphorylated substrate, for example, using an ADP-Glo™ Kinase Assay which measures ADP production.
-
-
Data Analysis: Plot the kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable curve-fitting model.
Cell Viability Assay (MTT/MTS Assay - Generic Protocol)
This assay determines the effect of a compound on the viability and proliferation of cancer cell lines.
-
Reagents: NSCLC cell lines (e.g., H1975, PC-9), cell culture medium, test compound, MTT or MTS reagent, solubilization solution (for MTT).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with serially diluted concentrations of the test compound or vehicle control.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours. Living cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot this against the logarithm of the inhibitor concentration to determine the GI50 or IC50 value.
Visualizing the Molecular Landscape
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Inhibitor Evaluation
Caption: A typical preclinical evaluation workflow for novel EGFR inhibitors.
EGFR T790M and C797S Resistance Mechanism
Caption: The evolution of acquired resistance mutations in EGFR-mutant NSCLC.
Conclusion
Based on the available preclinical data, both this compound and rociletinib demonstrate potent and selective inhibition of EGFR T790M mutant forms. This compound shows very high potency against EGFR mutants in biochemical assays, with IC50 values in the low nanomolar range. Rociletinib also exhibits strong biochemical potency and has demonstrated efficacy in cellular and in vivo models. However, the clinical development of rociletinib was halted due to a combination of factors, including a revised lower response rate in clinical trials and the emergence of adverse effects such as hyperglycemia.
For researchers, this compound remains a valuable tool for studying the mechanisms of third-generation EGFR inhibitors and for developing novel strategies to overcome resistance. The comparative data presented here underscores the importance of a comprehensive preclinical evaluation, including detailed kinase profiling, cellular potency against a panel of relevant mutations, and early assessment of potential resistance mechanisms. While direct head-to-head clinical data is absent, the preclinical profiles of this compound and rociletinib provide crucial insights for the continued development of effective therapies for EGFR-mutant NSCLC.
References
- 1. Covalent EGFR Inhibitors: Binding Mechanisms, Synthetic Approaches, and Clinical Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Proper Disposal Procedures for WZ4141: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of WZ4141, a novel antedrug Toll-like receptor 7 (TLR7) agonist. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals and to maintain compliance with environmental regulations. Adherence to these guidelines is critical for minimizing risks associated with this compound.
Essential Safety and Handling Precautions
Before handling this compound, it is imperative to be familiar with its hazard profile. While a comprehensive toxicological assessment is pending, the available Safety Data Sheet (SDS) for the compound with CAS number 2319589-98-3 indicates the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed.
-
Skin Corrosion/Irritation: May cause skin irritation.
-
Eye Damage/Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Personal Protective Equipment (PPE): All personnel handling this compound must wear appropriate PPE, including but not limited to:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
A laboratory coat or other protective clothing
-
In case of insufficient ventilation, a NIOSH-approved respirator is recommended.
Always work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing.
This compound Disposal Workflow
The proper disposal of this compound and its associated waste must be conducted in a systematic and compliant manner. The following diagram outlines the decision-making process for the safe disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Step-by-Step Disposal Procedures
The disposal of this compound must be handled as hazardous chemical waste. Adhere to all local, state, and federal regulations for hazardous waste disposal.
Step 1: Segregation of Waste
-
Segregate this compound waste from other laboratory waste streams.
-
Do not mix this compound waste with non-hazardous trash or other chemical waste unless compatibility has been confirmed.
Step 2: Containerization
-
Solid Waste: Collect all solid waste contaminated with this compound (e.g., gloves, pipette tips, weighing paper, contaminated vials) in a clearly labeled, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound (e.g., unused solutions, solvent rinses) in a compatible, leak-proof, and sealed hazardous waste container. The container material should be appropriate for the solvents used.
-
Empty Containers: Original containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing, the defaced container may be disposed of as non-hazardous waste, in accordance with institutional policies.
Step 3: Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other components of the waste mixture.
-
The label should also include the date of accumulation and the name of the principal investigator or laboratory.
Step 4: Storage
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials.
Step 5: Disposal
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not dispose of this compound down the drain or in the regular trash.
Chemical and Physical Properties
The following table summarizes the available data for this compound. Note that a complete dataset for its physical and chemical properties is not yet available.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 2319589-98-3 |
| Molecular Formula | Data Not Available |
| Molecular Weight | Data Not Available |
| Appearance | Solid |
| Solubility | Soluble in organic solvents |
| Storage Temperature | Store at -20°C for long-term |
Mechanism of Action: TLR7 Signaling Pathway
This compound functions as a novel antedrug Toll-like receptor 7 (TLR7) agonist. Its mechanism of action involves the activation of the innate immune system to suppress Th2-mediated allergic responses. The simplified signaling pathway is illustrated below.
Caption: this compound activates TLR7, leading to Type I Interferon production.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety protocols and the most current Safety Data Sheet before working with any chemical.
Personal protective equipment for handling WZ4141
Researchers and laboratory personnel must adhere to strict safety protocols when handling the chemical compound WZ4141 to mitigate potential hazards. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory safety practices for similar chemical compounds.
| PPE Category | Specification | Purpose |
| Eye and Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene rubber) must be worn.[1][2] Gloves must be inspected before use. | Prevents skin contact and absorption. |
| Body Protection | A lab coat, long-sleeved shirt, and long pants should be worn. For larger quantities, consider a chemical-resistant apron or suit. | Protects skin from accidental spills. |
| Respiratory Protection | Use a NIOSH-approved respirator if working in a poorly ventilated area or if there is a risk of aerosol formation.[3] | Prevents inhalation of dust or aerosols. A full-face respirator may be necessary if exposure limits are exceeded.[1] |
Experimental Workflow: Donning and Doffing PPE
Proper procedure for putting on (donning) and taking off (doffing) PPE is critical to prevent contamination. The following diagram illustrates the correct sequence.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials.
Spill and Disposal Procedures
-
Spills: In case of a spill, evacuate the area and prevent further leakage if it is safe to do so. Use appropriate absorbent material to clean up the spill and dispose of the waste in a sealed container.
-
Disposal: Dispose of this compound and any contaminated materials in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
